molecular formula C8H8O3 B15567708 Mandelic acid-2,3,4,5,6-d5

Mandelic acid-2,3,4,5,6-d5

Cat. No.: B15567708
M. Wt: 157.18 g/mol
InChI Key: IWYDHOAUDWTVEP-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mandelic acid-2,3,4,5,6-d5 is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 157.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYDHOAUDWTVEP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (±)-Mandelic-2,3,4,5,6-d5 Acid

This technical guide provides a comprehensive overview of (±)-Mandelic-2,3,4,5,6-d5 acid, a deuterated analog of mandelic acid. It details the compound's properties, applications in research and development, relevant metabolic pathways, and experimental protocols. This document is intended to serve as a core resource for professionals utilizing stable isotope-labeled compounds in analytical and metabolic studies.

Core Properties and Identification

(±)-Mandelic-2,3,4,5,6-d5 acid is a white crystalline solid.[1][2][3] It is the isotopically labeled form of mandelic acid, where the five hydrogen atoms on the phenyl group have been replaced with deuterium.[4] This substitution results in a higher molecular weight compared to the unlabeled compound, a critical feature for its use in mass spectrometry-based applications.

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid[3][4]
Synonyms (±)-Mandelic acid-d5, 2-Hydroxy-2-(phenyl-d5)acetic Acid, α-Hydroxy-benzene-d5-acetic Acid[1][5]
CAS Number 70838-71-0[1][4][5]
Unlabeled CAS 90-64-2[4]
Molecular Formula C₈H₃D₅O₃[1][5]
InChI InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D[4]
Table 2: Physicochemical and Spectroscopic Data
PropertyValue
Molecular Weight 157.18 g/mol [1][5]
Monoisotopic Mass 157.0787 u[4][6]
Appearance White to Off-White Solid[1][3]
Melting Point 120-121 °C[3]
Isotopic Purity ≥ 98 atom % D[4]
Chemical Purity ≥ 98%[4]
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water[3]
Storage Conditions 2-8°C, Refrigerator[1][3]

Applications in Research and Drug Development

The primary utility of (±)-Mandelic-2,3,4,5,6-d5 acid stems from its nature as a stable isotope-labeled compound. Deuteration has a minimal impact on the compound's chemical properties but provides a distinct mass signature.

  • Internal Standard: Its most common application is as an internal standard for the quantification of unlabeled mandelic acid or related metabolites in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The deuterated standard is added at a known concentration to samples, allowing for precise quantification by correcting for variations during sample preparation and analysis.

  • Metabolic Tracer: Stable isotopes are incorporated into drug molecules to serve as tracers for quantitative analysis during the drug development process.[7][8] (±)-Mandelic-2,3,4,5,6-d5 acid can be used in metabolic studies to trace the fate of mandelic acid in vivo and in vitro, helping to elucidate pharmacokinetic and metabolic profiles.[7][8]

  • Biomarker Analysis: Mandelic acid is a known biomarker for short-term exposure to styrene.[1][3] The deuterated form is an essential tool for accurately quantifying mandelic acid levels in urine for occupational health monitoring.[1][3]

Caption: Workflow for using (±)-Mandelic-d5 acid as an internal standard.

Synthesis and Metabolic Pathways

Hypothetical Synthesis Route

Caption: Plausible synthetic pathway for (±)-Mandelic-d5 acid.

Bacterial Metabolic Pathway

In nature, mandelic acid is a metabolite that can be degraded by certain bacteria, such as Pseudomonas putida.[11] This degradation pathway involves a series of enzymatic reactions that convert mandelic acid into central metabolites.[11] The pathway is a subject of research for applications in biocatalysis and the synthesis of chiral compounds.[11]

G cluster_pathway Bacterial Mandelic Acid Degradation Pathway (Pseudomonas putida) RM (R)-Mandelic Acid SM (S)-Mandelic Acid RM->SM Mandelate (B1228975) Racemase SM->RM Mandelate Racemase BF Benzoylformate SM->BF S-Mandelate Dehydrogenase BD Benzaldehyde BF->BD Benzoylformate Decarboxylase BA Benzoic Acid BD->BA Benzaldehyde Dehydrogenase DM Downstream Metabolism (Benzoate Degradation) BA->DM

Caption: Mandelic acid degradation pathway in Pseudomonas putida.[11]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of mandelic acid via the hydrolysis of dichloroacetophenone. This method is documented for the non-deuterated compound and serves as a foundational procedure that would be adapted for a deuterated precursor (e.g., 2,2-dichloroacetophenone-d5).

Objective: To synthesize (±)-Mandelic Acid by hydrolysis.

Materials:

  • Dichloroacetophenone

  • Sodium Hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Reaction flask (2 L, three-necked) equipped with a mechanical stirrer

  • Water bath or heating mantle

  • Standard laboratory glassware for extraction and filtration

Methodology: [9]

  • Preparation of Alkaline Solution: In a 2-liter three-necked round-bottomed flask, prepare a solution by dissolving sodium hydroxide in water.

  • Addition of Precursor: While vigorously stirring the NaOH solution, slowly add dichloroacetophenone. The addition should take approximately 2 hours.

  • Reaction Conditions: Maintain the reaction temperature at 60-65°C using a water or steam bath.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 1 to 1.5 hours at the same temperature to ensure the reaction goes to completion.

  • Acidification: Cool the reaction mixture. Carefully add concentrated hydrochloric acid to the solution until it is acidic. This step protonates the mandelate salt to form mandelic acid, causing it to precipitate.

  • Isolation of Crude Product: The solution can be cooled further in a refrigerator or ice bath to maximize crystallization. Collect the crude mandelic acid precipitate by vacuum filtration. Additional product may be recovered by extracting the filtrate with a suitable organic solvent like ether.[9]

  • Purification: The crude mandelic acid can be purified by recrystallization. A common method involves dissolving the crude product in hot benzene, potentially with the addition of a small amount of ethanol (B145695) to aid dissolution, followed by filtration and cooling to induce crystallization of the pure compound.[9]

Note: This protocol is for the non-deuterated analog. For the synthesis of (±)-Mandelic-2,3,4,5,6-d5 acid, one would start with 2,2-dichloroacetophenone-d5. All handling of reagents and waste disposal should follow appropriate laboratory safety procedures.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated mandelic acid, with a focus on its applications in research and drug development. The information presented is intended to be a valuable resource for scientists and professionals working with this isotopically labeled compound.

Introduction to Deuterated Mandelic Acid

Deuterated mandelic acid is a form of mandelic acid where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This isotopic substitution imparts subtle but significant changes to the molecule's physical and chemical properties, making it a valuable tool in various scientific applications. Most commonly, the phenyl group is deuterated (mandelic acid-d5), which provides a stable isotopic label for use as an internal standard in quantitative analysis by mass spectrometry.[1] The substitution of hydrogen with deuterium can also influence reaction rates and metabolic pathways, a phenomenon known as the kinetic isotope effect, which is of great interest in drug development.

Physical and Chemical Properties

Table 1: Physical Properties of Mandelic Acid and Deuterated Mandelic Acid (d5)

PropertyMandelic Acid (Non-deuterated)Deuterated Mandelic Acid (d5)
Molecular Formula C₈H₈O₃C₈H₃D₅O₃
Molecular Weight 152.15 g/mol [2]157.18 g/mol
Melting Point 118.0 - 121.0 °C (DL-form)120 - 121 °C[3]
Boiling Point 321.8 °C (estimated)[4]Slightly higher than non-deuterated (estimated)
Solubility in Water 158.7 g/L at 25 °CSlightly lower than non-deuterated (estimated)
Appearance White crystalline powder[2]White to Off-White Solid[3]

Table 2: Chemical Properties of Mandelic Acid and Deuterated Mandelic Acid (d5)

PropertyMandelic Acid (Non-deuterated)Deuterated Mandelic Acid (d5)
pKa 3.41Slightly higher than non-deuterated (estimated)[5]
Acidity Weakly acidicSlightly weaker acid than non-deuterated[5]
Stability Decomposes on exposure to light[4]Stable under recommended storage conditions (refrigerator)[3]

Note on Estimated Values: The boiling point of deuterated compounds is typically slightly higher due to the increased molecular weight and stronger intermolecular forces. The solubility of deuterated compounds in water is often slightly lower. The pKa of a deuterated carboxylic acid is generally slightly higher, making it a slightly weaker acid, due to the secondary deuterium isotope effect.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of deuterated mandelic acid in a laboratory setting. The following sections provide experimental protocols for its synthesis and its application as an internal standard.

Synthesis of Deuterated Mandelic Acid (Mandelic Acid-d5)

This protocol is adapted from established methods for the synthesis of mandelic acid and the deuteration of aromatic compounds.[6][7][8] The synthesis involves the deuteration of the benzene (B151609) ring of a suitable precursor followed by conversion to mandelic acid.

Workflow for the Synthesis of Deuterated Mandelic Acid

Start Start with Deuterated Benzene (C6D6) FriedelCrafts Friedel-Crafts Acylation with Acetyl Chloride and AlCl3 Start->FriedelCrafts Acetophenone_d5 Acetophenone-d5 FriedelCrafts->Acetophenone_d5 Halogenation α-Halogenation (e.g., with Br2) Acetophenone_d5->Halogenation Bromoacetophenone_d5 α-Bromoacetophenone-d5 Halogenation->Bromoacetophenone_d5 Hydrolysis Hydrolysis with a base (e.g., NaOH) Bromoacetophenone_d5->Hydrolysis MandelicAcid_d5 Mandelic Acid-d5 Hydrolysis->MandelicAcid_d5 Purification Purification (Recrystallization) MandelicAcid_d5->Purification FinalProduct Pure Mandelic Acid-d5 Purification->FinalProduct

Caption: Synthesis of Mandelic Acid-d5.

Materials:

  • Deuterated benzene (C₆D₆)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware and equipment

Procedure:

  • Friedel-Crafts Acylation: In a flask equipped with a stirrer and a reflux condenser, dissolve deuterated benzene in a suitable solvent like dichloromethane. Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride. To this suspension, add acetyl chloride dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it over crushed ice and an aqueous solution of HCl. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain acetophenone-d5.

  • α-Halogenation: Dissolve the acetophenone-d5 in a suitable solvent. Add bromine or NBS and a catalytic amount of an acid or a radical initiator. The reaction may require heating or UV irradiation to proceed. Monitor the reaction by TLC or GC until the starting material is consumed. After completion, wash the reaction mixture to remove any remaining halogen and acid. Dry the organic layer and remove the solvent to yield α-bromoacetophenone-d5.

  • Hydrolysis: Dissolve the α-bromoacetophenone-d5 in a suitable solvent mixture, such as aqueous ethanol. Add a solution of sodium hydroxide and heat the mixture under reflux. The progress of the hydrolysis can be monitored by TLC. Once the reaction is complete, cool the mixture and acidify it with hydrochloric acid.

  • Extraction and Purification: Extract the mandelic acid-d5 from the aqueous solution using an organic solvent like diethyl ether. Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent. The crude mandelic acid-d5 can be purified by recrystallization from a suitable solvent, such as water or a mixture of benzene and ethanol, to yield the pure product.

Use of Deuterated Mandelic Acid as an Internal Standard in GC/MS Analysis

Deuterated mandelic acid is an ideal internal standard for the quantification of mandelic acid in biological samples due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass.[9]

Workflow for GC/MS Analysis with Deuterated Internal Standard

SamplePrep Sample Preparation (e.g., Urine, Plasma) AddIS Addition of a known amount of Mandelic Acid-d5 (Internal Standard) SamplePrep->AddIS Extraction Liquid-Liquid or Solid-Phase Extraction AddIS->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC/MS Analysis Derivatization->GCMS Quantification Quantification (Ratio of analyte to internal standard) GCMS->Quantification Result Concentration of Mandelic Acid Quantification->Result

Caption: GC/MS Analysis Workflow.

Materials:

  • Biological sample (e.g., urine, plasma)

  • Deuterated mandelic acid (mandelic acid-d5) solution of known concentration

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC/MS system with a suitable capillary column

Procedure:

  • Sample Preparation: To a known volume or weight of the biological sample, add a precise amount of the deuterated mandelic acid internal standard solution.

  • Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing, and separating the organic layer. Alternatively, use a solid-phase extraction (SPE) cartridge to isolate the analyte and internal standard.

  • Derivatization: Evaporate the solvent from the extract and add a derivatizing agent to convert the mandelic acid and its deuterated analog into more volatile and thermally stable derivatives (e.g., trimethylsilyl (B98337) esters). Heat the mixture to ensure complete derivatization.

  • GC/MS Analysis: Inject an aliquot of the derivatized sample into the GC/MS system. The gas chromatograph will separate the derivatized mandelic acid from other components in the sample. A slight retention time shift is expected, with the deuterated compound typically eluting slightly earlier than the non-deuterated one.[10] The mass spectrometer will detect and quantify the characteristic ions of both the analyte and the internal standard.

  • Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of non-deuterated mandelic acid and a constant concentration of the deuterated internal standard. The concentration of mandelic acid in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Isotopic Effects of Deuteration

The replacement of hydrogen with deuterium results in several notable isotopic effects that are important for the interpretation of analytical data.

Chromatographic Isotope Effect

In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[10] This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker interactions with the non-polar stationary phase. This effect should be considered when developing and validating chromatographic methods.

Spectroscopic Properties
  • Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon deuteration is the shift of the C-H stretching vibrations to lower wavenumbers (C-D stretching). For the phenyl group, the aromatic C-H stretching bands typically appear around 3000-3100 cm⁻¹. The corresponding C-D stretching vibrations are expected to appear at approximately 2200-2300 cm⁻¹, based on the reduced mass of the C-D bond. The characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group (around 1700-1750 cm⁻¹) is not significantly affected by deuteration of the phenyl ring.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons directly bonded to deuterium will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield. Deuterium has a nuclear spin of 1, which can lead to broader signals for adjacent carbons.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of mandelic acid-d5 will be shifted by +5 m/z units compared to non-deuterated mandelic acid, providing the basis for its use as an internal standard. The fragmentation pattern will also be affected, with fragments containing deuterium showing a corresponding mass shift.

Logical Relationship of Isotopic Effects

Deuteration Deuteration (H -> D) Mass Increased Mass Deuteration->Mass BondLength Shorter C-D Bond Deuteration->BondLength Polarizability Lower Polarizability Deuteration->Polarizability BoilingPoint Higher Boiling Point Mass->BoilingPoint MSShift Mass Shift in MS Mass->MSShift RetentionTime Shorter Retention Time (Reversed-Phase) BondLength->RetentionTime VibrationalFreq Lower Vibrational Frequency (C-D Stretch) BondLength->VibrationalFreq pKa Slightly Higher pKa BondLength->pKa Polarizability->RetentionTime

Caption: Isotopic Effects of Deuteration.

Conclusion

Deuterated mandelic acid is a powerful tool for researchers in various fields, particularly in drug metabolism and pharmacokinetic studies. Its distinct physical and chemical properties, arising from isotopic substitution, allow for its effective use as an internal standard for accurate quantification. Understanding the principles of its synthesis, the methodologies for its application, and the inherent isotopic effects is essential for its successful implementation in a research setting. This guide provides a foundational understanding of these aspects to aid scientists in their work with this important labeled compound.

References

Mandelic acid-2,3,4,5,6-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies for Mandelic Acid-2,3,4,5,6-d5. This deuterated analog of mandelic acid is a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.[1][2][3]

Physicochemical Properties and Specifications

This compound is a white crystalline solid soluble in water and polar organic solvents. Its key properties are summarized below.

ParameterSpecification
Chemical Formula C₈H₃D₅O₃
Molecular Weight 157.18
CAS Number 70838-71-0
Appearance White to off-white solid
Purity (HPLC) ≥98.5%
Isotopic Enrichment ≥98%

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, purity, and isotopic enrichment of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis is critical to ensure the absence of impurities that could interfere with experimental results. A common method involves reversed-phase HPLC with UV detection.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard: A certified reference standard of Mandelic Acid.

The following diagram illustrates the general workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Figure 1: HPLC Analysis Workflow
Isotopic Enrichment and Structural Integrity by Mass Spectrometry and NMR

Determining the isotopic purity and confirming the position of deuterium (B1214612) labeling is crucial for the application of deuterated standards.[2] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this characterization.[2][4]

2.2.1. Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS)

Experimental Protocol:

  • LC System: UPLC or equivalent system.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Mode: Full scan to acquire isotopic distribution.

  • Data Analysis: The isotopic enrichment is calculated from the relative abundance of the deuterated (d5) and non-deuterated (d0) molecular ions.[4]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated solvent compatible with the sample (e.g., DMSO-d6, Methanol-d4).

  • Experiments: ¹H NMR to confirm the absence of signals in the 2,3,4,5,6 positions of the phenyl ring and ¹³C NMR to confirm the carbon skeleton.

The combined analytical workflow for isotopic enrichment and structural confirmation is depicted below.

Figure 2: Isotopic Analysis Workflow

Application in Quantitative Analysis

This compound is frequently used as an internal standard for the quantitative determination of mandelic acid in biological matrices like blood plasma and urine.[3][5] The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based assays.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol for Plasma Samples:

  • Sample Preparation: Protein precipitation followed by extraction of mandelic acid.

  • Derivatization: Conversion to a volatile derivative (e.g., trimethylsilyl (B98337) ether) is often required for GC analysis.

  • GC Column: A non-polar or medium-polarity capillary column.

  • Ionization: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard.

The logical relationship for using a deuterated internal standard in quantitative analysis is shown below.

Quantitative_Analysis_Logic cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_quant Quantification Biological_Sample Biological Sample (e.g., Plasma) Add_IS Spike with Mandelic Acid-d5 (Internal Standard) Biological_Sample->Add_IS Extraction Extraction of Analytes Add_IS->Extraction MS_Analysis LC-MS or GC-MS Analysis Extraction->MS_Analysis Analyte_Signal Measure Analyte Signal MS_Analysis->Analyte_Signal IS_Signal Measure Internal Standard Signal MS_Analysis->IS_Signal Ratio Calculate Analyte/IS Signal Ratio Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Figure 3: Quantitative Analysis using a Deuterated Internal Standard

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is intended for research use only and has not been fully validated for medical applications.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

The analytical characterization of this compound confirms its high purity and isotopic enrichment, making it a reliable standard for demanding research applications. The methodologies outlined in this guide provide a framework for the quality control and application of this important research chemical.

References

An In-depth Technical Guide to (±)-Mandelic-2,3,4,5,6-d5 Acid (CAS Number: 70838-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Mandelic-2,3,4,5,6-d5 acid, a deuterated analog of mandelic acid, is a stable isotope-labeled compound primarily utilized in analytical and research settings. Its application as an internal standard in mass spectrometry-based quantification methods is crucial for achieving high accuracy and precision in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its properties, synthesis, analytical methodologies, and the biological activities of its non-deuterated counterpart, mandelic acid.

Physicochemical and Toxicological Properties

The physicochemical properties of (±)-Mandelic-2,3,4,5,6-d5 acid are summarized in Table 1. Due to the limited availability of specific data for the deuterated compound, properties of the non-deuterated mandelic acid (CAS 90-64-2) are also provided for reference, as the isotopic labeling is not expected to significantly alter these macroscopic properties. Toxicological data for the deuterated form is largely unavailable; therefore, data for mandelic acid is presented in Table 2.

Table 1: Physicochemical Properties

Property(±)-Mandelic-2,3,4,5,6-d5 Acid(±)-Mandelic Acid (for reference)
CAS Number 70838-71-090-64-2
Molecular Formula C₈H₃D₅O₃[1]C₈H₈O₃
Molecular Weight 157.18 g/mol [1][2][3]152.15 g/mol [4]
Appearance White to off-white solid[1]White crystalline powder
Melting Point 120-121 °C[1][5]119-121 °C[4]
Boiling Point Data not available~321.8 °C (estimated)[6]
Solubility Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water[1]Soluble in water (139 g/L at 20°C), polar organic solvents.[4]
pKa Data not available3.41
Density Data not available1.31 g/cm³ at 20.2 °C[4]

Table 2: Toxicological Properties of (±)-Mandelic Acid

ParameterValueSpeciesRoute
LD50 Data not available for deuterated form. For mandelic acid: generally considered to have low toxicity.--
Mutagenicity Data not available--
Carcinogenicity Data not available--
Safety Summary Handle with standard laboratory precautions. May cause skin and eye irritation.--

Experimental Protocols

Synthesis of (±)-Mandelic-2,3,4,5,6-d5 Acid

Principle: The synthesis would typically involve the deuteration of a suitable precursor, such as benzaldehyde (B42025), followed by conversion to the mandelic acid structure. A common method for introducing deuterium (B1214612) into an aromatic ring is through acid-catalyzed exchange with a deuterium source like heavy water (D₂O) or deuterated sulfuric acid.

Exemplary Protocol for Deuteration of Benzaldehyde:

  • A mixture of benzaldehyde and a deuterated acid (e.g., D₂SO₄ in D₂O) is heated under reflux for a prolonged period.

  • The reaction progress is monitored by ¹H NMR spectroscopy to determine the extent of deuterium incorporation into the aromatic ring.

  • Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., NaHCO₃).

  • The deuterated benzaldehyde is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Conversion to (±)-Mandelic-2,3,4,5,6-d5 Acid: The resulting benzaldehyde-d5 can then be converted to (±)-mandelic-2,3,4,5,6-d5 acid via the cyanohydrin route.

  • Benzaldehyde-d5 is reacted with a cyanide source (e.g., NaCN or KCN) to form the corresponding mandelonitrile-d5.

  • The mandelonitrile-d5 is then hydrolyzed under acidic or basic conditions to yield (±)-mandelic-2,3,4,5,6-d5 acid.

  • The final product is purified by recrystallization.

Synthesis_Workflow cluster_deuteration Deuteration of Precursor cluster_conversion Conversion to Final Product Benzaldehyde Benzaldehyde Reflux Heat/Reflux Benzaldehyde->Reflux Deuterated_Acid Deuterated Acid (e.g., D₂SO₄/D₂O) Deuterated_Acid->Reflux Benzaldehyde_d5 Benzaldehyde-d5 Reflux->Benzaldehyde_d5 Mandelonitrile Mandelonitrile-d5 Benzaldehyde_d5->Mandelonitrile Cyanide Cyanide Source (e.g., NaCN) Cyanide->Mandelonitrile Hydrolysis Acid/Base Hydrolysis Mandelonitrile->Hydrolysis Final_Product (±)-Mandelic-2,3,4,5,6-d5 Acid Hydrolysis->Final_Product

Caption: A representative workflow for the synthesis of (±)-Mandelic-2,3,4,5,6-d5 Acid.

Analytical Method: Quantification using GC-MS with Deuterated Internal Standard

(±)-Mandelic-2,3,4,5,6-d5 acid is an ideal internal standard for the quantification of mandelic acid in biological matrices.

Principle: A known amount of the deuterated internal standard is added to the sample containing the analyte (non-deuterated mandelic acid). Both compounds are extracted, derivatized, and analyzed by GC-MS. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression. The ratio of the analyte's signal to the internal standard's signal is used for quantification, correcting for variations in sample preparation and instrument response.[12][13][14][15][16]

Protocol Outline:

  • Sample Preparation: To a known volume of the biological sample (e.g., urine, plasma), add a precise amount of a stock solution of (±)-Mandelic-2,3,4,5,6-d5 acid.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the mandelic acid and the internal standard from the matrix.

  • Derivatization: Convert the carboxylic acid and hydroxyl groups to more volatile esters and ethers (e.g., by silylation with BSTFA) to improve chromatographic performance.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.

    • MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for both the analyte and the internal standard.

  • Quantification: Create a calibration curve by analyzing standards with known concentrations of mandelic acid and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the unknown sample from this curve.

GCMS_Workflow Sample Biological Sample IS_Spike Spike with (±)-Mandelic-2,3,4,5,6-d5 Acid Sample->IS_Spike Extraction Extraction (LLE or SPE) IS_Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for quantification using a deuterated internal standard.

Biological Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial properties of mandelic acid can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.[17][18][19][20][21]

Principle: The broth microdilution method is a standard procedure to determine the MIC. A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.[17][18]

Protocol Outline:

  • Prepare Stock Solution: Dissolve mandelic acid in a suitable solvent (e.g., water or a small amount of ethanol, then diluted in broth) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the mandelic acid stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well containing the mandelic acid dilutions. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of mandelic acid in which there is no visible turbidity (bacterial growth).

MIC_Workflow Stock_Solution Prepare Mandelic Acid Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-24h Inoculation->Incubation Read_Results Determine MIC (Lowest Concentration with No Growth) Incubation->Read_Results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Biological Activity and Mechanism of Action

(±)-Mandelic-2,3,4,5,6-d5 acid is primarily used as a tracer and is not intended for direct therapeutic use. The biological activity of interest lies in its non-deuterated form, mandelic acid.

Mandelic acid is an alpha-hydroxy acid (AHA) with well-documented antimicrobial properties.[22] It has been historically used as a urinary antiseptic for the treatment of urinary tract infections (UTIs).[23][24][25][26]

Antimicrobial Mechanism of Action: The antimicrobial effect of mandelic acid is attributed to several factors:

  • Acidification: As an acid, it lowers the pH of its environment. In the context of UTIs, maintaining an acidic urine pH is bacteriostatic for many common uropathogens.[23][25]

  • Cell Membrane Disruption: The lipophilic nature of the phenyl group allows it to penetrate bacterial cell membranes, leading to disruption of membrane integrity and function.[22]

  • Metabolic Inhibition: Once inside the bacterial cell, the change in intracellular pH and the presence of the mandelate (B1228975) anion can interfere with essential enzymatic reactions and metabolic pathways.[27][28]

Mandelic_Acid_MoA cluster_environment Extracellular Environment (e.g., Urine) cluster_bacterium Bacterial Cell Mandelic_Acid Mandelic Acid Lowered_pH Lowered pH Mandelic_Acid->Lowered_pH dissociates Cell_Membrane Cell Membrane Mandelic_Acid->Cell_Membrane penetrates cluster_bacterium cluster_bacterium Lowered_pH->cluster_bacterium inhibits growth Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm disrupts Metabolic_Disruption Metabolic Disruption & Enzyme Inhibition Cytoplasm->Metabolic_Disruption Cell_Death Bacteriostatic/Bactericidal Effect Metabolic_Disruption->Cell_Death

Caption: General mechanism of antimicrobial action of mandelic acid.

Conclusion

(±)-Mandelic-2,3,4,5,6-d5 acid is a valuable tool for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism. Its utility as an internal standard ensures the reliability of quantitative data for its non-deuterated, biologically active counterpart, mandelic acid. Understanding the properties and methodologies associated with both the deuterated and non-deuterated forms of this compound is essential for its effective application in scientific research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of α-Hydroxy-benzene-d5-acetic Acid

This technical guide provides a comprehensive overview of the characterization of α-Hydroxy-benzene-d5-acetic Acid. Given the limited specific data on this deuterated compound, this guide leverages information on its non-deuterated analog, mandelic acid, and general principles of isotopic labeling to present a thorough characterization profile. α-Hydroxy-benzene-d5-acetic Acid is the deuterated form of mandelic acid where the five hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612).[1] This isotopic substitution makes it a valuable tool in analytical chemistry, particularly as an internal standard in mass spectrometry-based quantification to improve accuracy and precision.[2][3]

Physicochemical Properties

The physicochemical properties of α-Hydroxy-benzene-d5-acetic Acid are expected to be very similar to those of mandelic acid, with the primary difference being its molecular weight.

PropertyValueReference
IUPAC Name 2-hydroxy-2-(pentadeuteriophenyl)acetic acidN/A
Synonyms Benzene-d5-acetic acid, α-hydroxy-[4]
Chemical Formula C₈H₃D₅O₃[1]
Molecular Weight 157.18 g/mol Calculated
Appearance White crystalline solid[5][6]
Melting Point 119 °C (optically pure: 132-135 °C)[5][7]
Boiling Point 321.8 °C[5][7]
Solubility in water 15.87 g/100 mL[5]
Density 1.30 g/cm³[5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of α-Hydroxy-benzene-d5-acetic Acid. The key differences in the spectra compared to mandelic acid will arise from the C-D bonds in the phenyl ring.

Mass Spectrometry (MS)

In mass spectrometry, α-Hydroxy-benzene-d5-acetic Acid will exhibit a molecular ion peak that is 5 mass units higher than that of unlabeled mandelic acid (152.15 g/mol ).[1][8] This distinct mass shift is the basis for its use as an internal standard in quantitative analysis.[1] The fragmentation pattern is expected to be similar to mandelic acid, with the corresponding mass shifts in fragments containing the deuterated phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of α-Hydroxy-benzene-d5-acetic Acid will show characteristic absorptions for the hydroxyl, carbonyl, and carboxylic acid groups, similar to mandelic acid.[9][10] The key differences will be the presence of C-D stretching vibrations in the aromatic region (typically around 2200-2300 cm⁻¹) and the absence of aromatic C-H stretching vibrations (typically around 3000-3100 cm⁻¹).

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
O-H (Alcohol)3200-3600 (broad)
C=O (Carboxylic Acid)1700-1725
C-O1210-1320
Aromatic C-D Stretch~2200-2300
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful deuteration of the phenyl ring.

  • ¹H NMR: The ¹H NMR spectrum of α-Hydroxy-benzene-d5-acetic Acid is expected to show signals for the α-hydrogen and the hydroxyl and carboxylic acid protons. The aromatic region (typically 7.2-7.5 ppm for mandelic acid) will be devoid of signals, confirming the replacement of the five phenyl hydrogens with deuterium.[11][12][13] The exact chemical shifts of the remaining protons may be slightly influenced by the isotopic substitution.

  • ¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated carbons of the phenyl ring will appear as multiplets due to carbon-deuterium coupling. These signals will also have a significantly lower intensity compared to the protonated carbons in the mandelic acid spectrum.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. This would show a signal in the aromatic region, providing definitive proof of the location of the deuterium labels.

Experimental Protocols

Synthesis of α-Hydroxy-benzene-d5-acetic Acid

Below is a diagram illustrating a potential synthetic workflow.

Synthesis_Workflow Benzene_d5 Benzene-d5 Bromobenzene_d5 Bromobenzene-d5 Benzene_d5->Bromobenzene_d5 Bromination Benzaldehyde_d5 Benzaldehyde-d5 Bromobenzene_d5->Benzaldehyde_d5 Formylation Mandelonitrile_d5 Mandelonitrile-d5 Benzaldehyde_d5->Mandelonitrile_d5 Cyanohydrin formation Target α-Hydroxy-benzene-d5-acetic Acid Mandelonitrile_d5->Target Hydrolysis Analytical_Workflow cluster_synthesis Synthesis and Purification Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Verify Molecular Weight NMR NMR (¹H, ¹³C, ²H) Purification->NMR Confirm Structure and Deuteration IR Infrared (IR) Spectroscopy Purification->IR Identify Functional Groups HPLC Purity by HPLC Purification->HPLC Determine Purity Final_Product Characterized α-Hydroxy-benzene-d5-acetic Acid MS->Final_Product NMR->Final_Product IR->Final_Product HPLC->Final_Product Mandelate_Pathway S_Mandelate (S)-Mandelate Mandelate_Racemase Mandelate Racemase S_Mandelate->Mandelate_Racemase S_Mandelate_Dehydrogenase (S)-Mandelate Dehydrogenase S_Mandelate->S_Mandelate_Dehydrogenase R_Mandelate (R)-Mandelate R_Mandelate_Dehydrogenase (R)-Mandelate Dehydrogenase R_Mandelate->R_Mandelate_Dehydrogenase Benzoylformate Benzoylformate Mandelate_Racemase->R_Mandelate S_Mandelate_Dehydrogenase->Benzoylformate R_Mandelate_Dehydrogenase->Benzoylformate

References

Isotopic Purity of Mandelic Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Mandelic acid-d5. Mandelic acid-d5, a deuterated analog of mandelic acid, is a critical internal standard in quantitative bioanalysis using mass spectrometry. The accuracy and reliability of such analytical methods are fundamentally dependent on the precise characterization of the isotopic purity of the internal standard. This document outlines the methodologies for assessing isotopic purity, presents key quantitative data, and discusses potential analytical challenges.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Mandelic acid-d5 is typically high, ensuring its suitability as an internal standard. The primary specifications provided by suppliers are the atom percent of deuterium (B1214612) and the overall chemical purity. Below is a summary of representative data.

ParameterSpecificationSupplier/Source Example
Deuterium Enrichment ≥ 98 atom % DLGC Standards
Isotopic Purity 99.4%CDN Isotopes[1]
Chemical Purity 98.42%MedChemExpress[2]
Chemical Purity (Unlabeled) 99.54%Thermo Fisher Scientific
Chemical Purity (Unlabeled) 99.15%Thermo Fisher Scientific

Note: The data presented are examples and may vary between different batches and suppliers. It is crucial to consult the Certificate of Analysis for the specific lot being used. A complete isotopic distribution analysis, detailing the percentage of each isotopologue (d0 to d5), is essential for the most accurate quantitative studies.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment of Mandelic acid-d5 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of deuterated compounds.

Objective: To determine the relative abundance of each isotopologue of Mandelic acid-d5 (d0, d1, d2, d3, d4, and d5).

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).

Experimental Workflow:

Caption: A typical workflow for determining the isotopic purity of Mandelic acid-d5 using LC-HRMS.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Mandelic acid-d5 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

    • Prepare a corresponding solution of unlabeled Mandelic acid for comparison and as a control.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common for good peak shape and separation.

    • Flow Rate: A standard analytical flow rate of 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

    • Scan Mode: Full scan mode over a mass-to-charge (m/z) range that includes the molecular ions of both unlabeled and deuterated mandelic acid (e.g., m/z 150-165).

    • Resolution: A high resolution (>60,000 FWHM) is crucial to resolve the isotopic peaks from potential interferences.

    • Data Acquisition: Acquire the mass spectra for both the Mandelic acid-d5 sample and the unlabeled standard.

  • Data Analysis:

    • Extract the ion chromatograms for the [M-H]⁻ ions of each expected isotopologue (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues to determine the isotopic distribution.

    • The isotopic purity is typically reported as the percentage of the d5 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.

Objective: To confirm the absence of protons at the deuterated positions and to quantify the overall deuterium incorporation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Workflow:

G A Sample Preparation B ¹H NMR Acquisition A->B C ²H NMR Acquisition A->C D Data Analysis & Quantification B->D C->D

Caption: Workflow for assessing isotopic purity of Mandelic acid-d5 by NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of Mandelic acid-d5 (e.g., 5-10 mg).

    • Dissolve the sample in a high-purity deuterated solvent that does not have signals overlapping with the analyte (e.g., acetone-d6, acetonitrile-d3).

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals is added.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the aromatic protons of the phenyl ring confirms successful deuteration at these positions.

    • Integration of any residual proton signals at the deuterated positions, relative to the non-deuterated positions (e.g., the alpha-proton), allows for the calculation of the degree of deuteration.

  • ²H NMR Acquisition:

    • Acquire a one-dimensional ²H NMR spectrum.

    • A strong signal in the aromatic region will confirm the presence and location of the deuterium atoms.

    • Quantitative ²H NMR can be used to determine the deuterium content by comparing the integral of the deuterium signal to that of a known deuterium-containing reference standard.

  • Data Analysis and Quantification:

    • In ¹H NMR, calculate the isotopic purity by comparing the integral of the residual proton signals in the aromatic region to the integral of a proton signal at a non-deuterated position.

    • In ²H NMR, quantify the deuterium content by referencing to an internal standard of known deuterium concentration.

Potential Challenges: Deuterium Scrambling

Deuterium scrambling, the intramolecular migration of deuterium atoms, is a potential issue during mass spectrometric analysis that can compromise the accuracy of isotopic purity determination.

Signaling Pathway of Deuterium Scrambling:

G A Analyte Ionization (e.g., ESI) B Internal Energy Increase A->B C Intramolecular H/D Exchange B->C D Fragmentation C->D E Scrambled Fragment Ions D->E

Caption: Logical flow of events leading to deuterium scrambling during mass spectrometry.

In the case of Mandelic acid-d5, scrambling could potentially occur between the deuterium atoms on the aromatic ring and the labile protons of the carboxylic acid and hydroxyl groups, especially under certain ionization conditions or during collision-induced dissociation (CID).

Mitigation Strategies:

  • Soft Ionization Techniques: Employing "soft" ionization methods like ESI helps to minimize the internal energy of the ions, thereby reducing the likelihood of scrambling.

  • Optimized MS Conditions: Careful optimization of MS parameters, such as collision energy in tandem MS experiments, is crucial to avoid excessive ion activation.

  • Confirmation by NMR: Since NMR analysis is performed in solution and does not involve high-energy gas-phase ions, it is not susceptible to this type of scrambling and can be used to confirm the deuterium labeling pattern. Research on aromatic carboxylic acids has shown that under certain mass spectrometric conditions, exchange between carboxylic acid deuterons and ortho-hydrogens on the aromatic ring can occur.

References

Commercial Suppliers and Technical Applications of Mandelic Acid-2,3,4,5,6-d5: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of the deuterated stable isotope, Mandelic acid-2,3,4,5,6-d5. This compound is an essential tool for researchers in various fields, particularly in drug development, clinical diagnostics, and toxicology. Its primary utility lies in its role as an internal standard for the precise quantification of mandelic acid in biological matrices.

Commercial Availability

This compound is available from several reputable chemical suppliers. The table below summarizes the product specifications from a selection of these companies, facilitating a comparative assessment for procurement.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityNotes
LGC Standards (±)-Mandelic-2,3,4,5,6-d5 Acid70838-71-0C₈H₃D₅O₃157.1898 atom % D-
MedChemExpress This compound70838-71-0C₈H₃D₅O₃157.18Not specifiedFor research use only.
Santa Cruz Biotechnology (±)-Mandelic-2,3,4,5,6-d5 Acid70838-71-0C₈H₃D₅O₃157.18Not specifiedFor research use only.
CDN Isotopes (±)-Mandelic-2,3,4,5,6-d5 Acid70838-71-0C₈H₃D₅O₃157.1898 atom % D-
Pharmaffiliates (±)-Mandelic-2,3,4,5,6 D5 Acid70838-71-0C₈H₃D₅O₃157.18Not specified-
Achemtek Mandelic acid-d570838-71-0C₈H₃D₅O₃157.18Not specified-

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in analytical results.[1]

Mandelic acid is a key biomarker for exposure to styrene, a widely used industrial chemical.[2] Therefore, accurate quantification of mandelic acid in urine is crucial for occupational health monitoring.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in the analysis of a biological sample.

Quantitative_Analysis_Workflow Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Mandelic acid-d5 (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Integration Peak Area Integration Analysis->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration of Mandelic Acid Quantification->Result

Workflow for using Mandelic acid-d5 as an internal standard.

Experimental Protocols

This section details a generalized experimental protocol for the determination of mandelic acid in urine using GC-MS with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.

Protocol: GC-MS Analysis of Mandelic Acid in Urine

1. Materials and Reagents

  • Mandelic acid standard

  • This compound (Internal Standard)

  • Urine samples

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Methanol (B129727) (HPLC grade)

2. Standard and Internal Standard Preparation

  • Prepare a stock solution of mandelic acid in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • From the stock solutions, prepare a series of calibration standards by spiking control urine with known concentrations of mandelic acid.

3. Sample Preparation

  • To 1 mL of urine sample (calibrator, QC, or unknown), add a known amount of the this compound internal standard solution.

  • Acidify the sample by adding 100 µL of concentrated HCl.

  • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge the sample to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization

  • To the dried residue, add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection.

5. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for separating the derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1-2 µL of the derivatized sample.

  • Oven Program: A typical temperature program would start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

  • Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the TMS derivatives of both mandelic acid and this compound.

6. Data Analysis

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Calculate the ratio of the peak area of mandelic acid to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Principle of Stable Isotope Dilution Analysis

The use of a deuterated internal standard is a specific application of the stable isotope dilution analysis (SIDA) principle. The following diagram illustrates this concept.

SIDA_Principle cluster_Initial Initial State cluster_Processed After Sample Processing Analyte Unknown Amount of Analyte (Mandelic Acid) Mix Mixing and Equilibration Analyte->Mix IS Known Amount of Isotopically Labeled Internal Standard (Mandelic Acid-d5) IS->Mix Processed_Analyte Analyte after loss during processing Mix->Processed_Analyte Processed_IS Internal Standard after proportional loss Mix->Processed_IS Measurement Mass Spectrometric Measurement of Isotope Ratio Processed_Analyte->Measurement Processed_IS->Measurement Calculation Calculation of Original Analyte Amount Measurement->Calculation

Principle of Stable Isotope Dilution Analysis (SIDA).

Conclusion

This compound is a critical reagent for any laboratory conducting quantitative analysis of mandelic acid. Its commercial availability from multiple suppliers ensures its accessibility to the research community. The use of this stable isotope-labeled internal standard, in conjunction with robust analytical techniques like GC-MS and LC-MS/MS, enables the generation of highly accurate and reliable data, which is paramount in fields such as clinical diagnostics, drug metabolism studies, and occupational safety monitoring.

References

The Metabolic Journey of Mandelic Acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of mandelic acid-d5, a deuterated analogue of mandelic acid. While direct metabolic studies on the deuterated form are limited in the public domain, its metabolic pathway is presumed to mirror that of its non-deuterated counterpart, which is a significant biomarker for exposure to industrial solvents like styrene (B11656) and ethylbenzene (B125841).[1][2][3][4] This document synthesizes available data on the analysis, biotransformation, and excretion of mandelic acid, offering valuable insights for researchers in toxicology, drug metabolism, and occupational health.

Quantitative Analysis of Mandelic Acid in Biological Matrices

The use of mandelic acid-d5 as an internal standard is a cornerstone for the accurate quantification of mandelic acid in biological samples such as plasma and urine.[5][6] Isotope dilution mass spectrometry, employing mandelic acid-d5, effectively mitigates matrix effects that can lead to underestimation in complex biological samples.[6]

Experimental Protocols for Quantitative Analysis

Several robust analytical methods have been developed for the determination of mandelic acid, frequently in conjunction with its precursor, phenylglyoxylic acid (PGA).

Table 1: Summary of Analytical Methods for Mandelic Acid Quantification

MethodMatrixInternal StandardInstrumentationKey FindingsReference
Gas Chromatography-Mass Spectrometry (GC-MS)PlasmaMandelic acid-d5, 2-phenyllactic acidGC-MS with selected ion monitoringDeuterated standard is effective for quantification in the lower micromolar range.[5]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)UrineMandelic acid-d5, Phenylglyoxylic acid-d5HPLC-MS/MS (API 4000)Isotopic dilution method compensates for significant matrix effects, providing more reliable results than HPLC-UV. LOD for MA was 0.02 mg/L.[6]
High-Performance Liquid Chromatography with UV detection (HPLC-UV)UrineO-methyl hippuric acidReversed-phase HPLC with variable wavelength UV detectorA sensitive method for monitoring styrene exposure by measuring MA and PGA.[3]
Gas Chromatography (GC)UrineNot specifiedGC with a glass column packed with 10% SP-1000Simultaneous analysis of MA and PGA with good recovery and precision.[7]
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)UrineNot specified (external standard method)UPLC-MS/MS under negative ionization mode (ESI-) and multiple reaction monitoring (MRM)Simple sample pretreatment with high accuracy and precision.[8]
Experimental Workflow: HPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of mandelic acid in urine using HPLC-MS/MS with mandelic acid-d5 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample Collection spike Spike with Mandelic Acid-d5 (Internal Standard) urine_sample->spike acidify Acidification (e.g., with HCl) spike->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Injection msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification using Isotope Dilution msms->quant

Fig. 1: Workflow for urinary mandelic acid analysis.

Metabolic Pathways of Mandelic Acid

Mandelic acid is a known metabolite of several xenobiotics, most notably styrene and ethylbenzene.[2] It is also an endogenous compound, with derivatives formed during the metabolism of adrenaline and noradrenaline.[9] The metabolic pathways leading to and from mandelic acid have been primarily studied in the context of toxicology and bacterial degradation.

Biotransformation from Styrene and Ethylbenzene

The metabolism of styrene and ethylbenzene to mandelic acid involves a series of enzymatic reactions, primarily occurring in the liver.

metabolic_pathway Styrene Styrene StyreneGlycol Styrene Glycol Styrene->StyreneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid StyreneGlycol->MandelicAcid PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Oxidation HippuricAcid Hippuric Acid PhenylglyoxylicAcid->HippuricAcid Further Metabolism Ethylbenzene Ethylbenzene Methylphenylcarbinol Methylphenylcarbinol Ethylbenzene->Methylphenylcarbinol Hydroxylation Acetophenone Acetophenone Methylphenylcarbinol->Acetophenone Dehydrogenation omegaHydroxyacetophenone ω-Hydroxyacetophenone Acetophenone->omegaHydroxyacetophenone omegaHydroxyacetophenone->MandelicAcid Reduction Phenylglyoxal Phenylglyoxal omegaHydroxyacetophenone->Phenylglyoxal Oxidation Phenylglyoxal->MandelicAcid Reduction

Fig. 2: Metabolic conversion of styrene and ethylbenzene.

The stereochemistry of the resulting mandelic acid is of note. Metabolism of ethylbenzene primarily yields the R-enantiomer of mandelic acid, whereas styrene metabolism results in a nearly racemic mixture.[2]

Bacterial Degradation of Mandelic Acid

In microorganisms such as Pseudomonas putida and Pseudomonas convexa, mandelic acid is degraded through a different pathway, which has been extensively studied for its biotechnological applications.[10][11]

bacterial_degradation MandelicAcid Mandelic Acid S_Mandelate (S)-Mandelate MandelicAcid->S_Mandelate Mandelate Racemase Benzoylformate Benzoylformate S_Mandelate->Benzoylformate (S)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Benzaldehyde Dehydrogenase Downstream Downstream Benzoic Acid Degradation BenzoicAcid->Downstream

Fig. 3: Bacterial degradation pathway of mandelic acid.

Excretion

Mandelic acid and its metabolites are primarily excreted in the urine.[2][3] The urinary concentration of mandelic acid is a reliable biomarker for assessing occupational exposure to styrene.[4]

Conclusion

While direct metabolic studies on mandelic acid-d5 are not extensively documented, its role as an internal standard has been crucial in advancing the analytical determination of mandelic acid in biological fluids. The metabolic fate of its non-deuterated form, arising from both endogenous and xenobiotic sources, is well-characterized, involving oxidative pathways in mammals and distinct degradation routes in bacteria. The provided experimental protocols and pathway diagrams serve as a valuable resource for professionals in pharmacology, toxicology, and biotechnology. Further research into the kinetic isotope effects of deuteration on the metabolism of mandelic acid could provide deeper insights into its biotransformation.

References

Methodological & Application

Application Note: Quantification of Mandelic Acid in Human Urine using Mandelic Acid-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of mandelic acid in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Mandelic acid is a key biomarker for exposure to styrene.[1][2] To ensure accuracy and precision, a stable isotope-labeled internal standard, Mandelic acid-d5, is employed to compensate for matrix effects and variations in sample processing.[2][3][4] The method involves a simple dilution of the urine sample followed by direct injection, providing a high-throughput workflow suitable for clinical research and occupational exposure monitoring.

Introduction

Mandelic acid is an aromatic alpha hydroxy acid that serves as a crucial biomarker for assessing exposure to styrene, a widely used industrial chemical.[1][2] Accurate and reliable quantification of mandelic acid in biological matrices such as urine is essential for monitoring occupational and environmental exposure.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of biomarkers in complex biological samples.[5]

The use of a stable isotope-labeled internal standard, such as Mandelic acid-d5, is critical for achieving reliable quantitative results in LC-MS/MS analysis.[2][4] The internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations during sample preparation and analysis.[6][7] This application note provides a detailed protocol for the determination of mandelic acid in human urine using Mandelic acid-d5 as an internal standard.

Experimental

Materials and Reagents
  • Mandelic Acid standard

  • Mandelic Acid-d5 internal standard

  • LC-MS/MS grade water

  • LC-MS/MS grade methanol

  • Formic acid

  • Human urine (blank)

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Filter the urine samples through a 0.22 µm syringe filter.

  • In a clean microcentrifuge tube, combine 200 µL of the filtered urine with 800 µL of pure water.[5]

  • Spike the diluted sample with the Mandelic acid-d5 internal standard solution to a final concentration of 1 mg/L.[4]

  • Vortex the final solution thoroughly.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: Waters HSS T3 column or equivalent.[8]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[9]

  • Mobile Phase B: 0.1% Acetic Acid in Methanol.[9]

  • Gradient:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 100% B

    • 8-12 min: 100% B

    • 12-12.1 min: 100% to 1% B

    • 12.1-18 min: 1% B[9]

  • Flow Rate: 300 µL/min.[9]

  • Injection Volume: 2 µL.[5]

  • Column Temperature: 50 °C.[9]

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[8]

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mandelic Acid151.0107.0
Mandelic Acid-d5155.9112.0[4]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of mandelic acid in human urine. The use of Mandelic acid-d5 as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Quantitative Data Summary
ParameterMandelic AcidReference
Linearity Range 5 - 100 ng/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 0.02 mg/L (20 ng/mL)[2][3]
Limit of Quantification (LOQ) 0.075 mg/L (75 ng/mL)[2][3]
Accuracy > 82%[2][3]
Precision (Variability) < 11%[2][3]

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of mandelic acid in human urine. The simple "dilute-and-shoot" sample preparation protocol and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in research and monitoring settings.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Urine Sample s2 Filter (0.22 µm) s1->s2 s3 Dilute with Water s2->s3 s4 Spike with Mandelic Acid-d5 s3->s4 a1 HPLC Separation s4->a1 Inject a2 Mass Spectrometry (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Quantification using Internal Standard d1->d2 result result d2->result Final Concentration mandelic_acid_pathway Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide Metabolism MandelicAcid Mandelic Acid StyreneOxide->MandelicAcid PhenylglyoxylicAcid Phenylglyoxylic Acid StyreneOxide->PhenylglyoxylicAcid Benzoylformate Benzoylformate MandelicAcid->Benzoylformate S-mandelate dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate decarboxylase BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Benzaldehyde dehydrogenase

References

Application Note: Quantitative Analysis of Mandelic Acid in Human Urine using Isotope Dilution HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of mandelic acid (MA) in human urine samples. The protocol employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and utilizes Mandelic acid-d5 (MA-d5) as an internal standard for accurate quantification via isotopic dilution. This method is particularly suited for biomonitoring of individuals exposed to styrene (B11656) and ethylbenzene (B125841), as mandelic acid is a primary metabolite of these compounds.[1][2][3][4] The use of a deuterated internal standard is critical for compensating for matrix effects, which can lead to underestimation of analyte concentrations in complex biological samples like urine.[5] The described procedure involves a simple dilution and filtration step, making it efficient for high-throughput analysis in clinical and research laboratories.

Introduction

Mandelic acid is a key biomarker for assessing human exposure to common industrial chemicals such as styrene and ethylbenzene.[2][3][4] Accurate and precise measurement of urinary mandelic acid is essential for occupational health monitoring and toxicological studies.[3][6] While various analytical techniques like HPLC-UV and GC-MS have been employed for this purpose, HPLC-MS/MS offers superior sensitivity and specificity.[7][8]

A significant challenge in quantitative bioanalysis is the "matrix effect," where co-eluting endogenous components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5] The isotopic dilution technique, which involves spiking the sample with a stable isotope-labeled version of the analyte (in this case, Mandelic acid-d5), is the gold standard for mitigating matrix effects.[5] The internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for a highly accurate concentration ratio measurement. This application note provides a detailed protocol for the determination of mandelic acid in urine using this advanced and reliable methodology.

Experimental Protocols

Materials and Reagents
  • Mandelic Acid (MA) standard

  • Mandelic acid-d5 (MA-d5) internal standard

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial)

  • Ultrapure Water

  • Human urine samples (drug-free)

  • 0.2 µm syringe filters

Preparation of Standard and Quality Control Solutions

2.1. Standard Stock Solutions

  • Prepare a 100 mg/L stock solution of Mandelic Acid by dissolving 10 mg of MA in 100 mL of methanol.

  • Prepare a 20 mg/L internal standard stock solution by dissolving 1 mg of MA-d5 in 50 mL of methanol.[5]

2.2. Calibration Standards

  • Prepare a series of calibration standards in pooled, unexposed human urine.

  • Spike 10 mL of urine (pre-treated with 2% acetic acid) with appropriate volumes of the MA stock solution to achieve final concentrations ranging from approximately 0.1 µg/L to 10,000 µg/L.[5]

  • Add 100 µL of a 10 mg/L MA-d5 working solution to each calibration standard.[5]

2.3. Quality Control (QC) Samples

  • Prepare QC samples at low, medium, and high concentrations (e.g., 250 µg/L, 500 µg/L, and 2000 µg/L) in pooled human urine using the same procedure as for the calibration standards.[5]

Sample Preparation
  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[7]

  • To a 1.5 mL microcentrifuge tube, add 900 µL of 2% acetic acid.

  • Add 100 µL of the urine sample.

  • Add 20 µL of the 1 mg/L MA-d5 internal standard solution.

  • Vortex the mixture for 10 seconds.

  • Filter the sample through a 0.2 µm syringe filter into an HPLC vial.[5]

  • Inject 20 µL of the filtrate into the HPLC-MS/MS system.[5]

HPLC-MS/MS Instrumental Conditions

4.1. HPLC System

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: 0.2% Formic Acid in Methanol

  • Flow Rate: 500 µL/min[5]

  • Injection Volume: 20 µL[5]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7-8 min: 90% to 10% B

    • 8-10 min: 10% B

4.2. Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Temperature: 500 °C

  • MRM Transitions:

    • Mandelic Acid (MA): 151.0 -> 107.0[5]

    • Mandelic acid-d5 (MA-d5): 155.9 -> 112.0[5]

Data Presentation

The following tables summarize the quantitative performance of the described method, based on validation data adapted from similar methodologies.[5]

Table 1: Method Validation Parameters

ParameterMandelic Acid (MA)Phenylglyoxylic Acid (PGA)*
Limit of Detection (LOD) 0.020 mg/L0.015 mg/L
Limit of Quantification (LOQ) 0.075 mg/L0.040 mg/L
Linearity Range 0.075 - 10.0 mg/L0.040 - 10.0 mg/L
Correlation Coefficient (r²) > 0.999> 0.999
Intra-day Precision (%CV) < 11%< 11%
Inter-day Precision (%CV) < 11%< 11%
Accuracy (% Recovery) > 82%> 82%

*Phenylglyoxylic acid is another major metabolite of styrene and is often analyzed concurrently.[5]

Visualizations

Metabolic Pathway of Styrene

Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide PhenylethyleneGlycol Phenylethylene glycol StyreneOxide->PhenylethyleneGlycol MandelicAcid Mandelic Acid PhenylethyleneGlycol->MandelicAcid PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Urine Excretion in Urine MandelicAcid->Urine PhenylglyoxylicAcid->Urine

Caption: Metabolic conversion of styrene to mandelic acid for urinary excretion.

Experimental Workflow for Urine Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample (100 µL) Dilute Add 2% Acetic Acid (900 µL) Sample->Dilute Spike Spike with MA-d5 Internal Standard Dilute->Spike Filter Filter (0.2 µm) Spike->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS Quant Quantification (Peak Area Ratio MA/MA-d5) MSMS->Quant

Caption: Workflow for the analysis of mandelic acid in urine samples.

References

Application Note: Quantification of Styrene Metabolites in Urine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the primary styrene (B11656) metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA), in human urine. Styrene is a widely used industrial chemical, and monitoring its metabolites is crucial for assessing occupational and environmental exposure.[1][2] This method provides the necessary sensitivity and specificity for accurate biomonitoring of styrene exposure. The protocol described herein includes a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification.

Introduction

Styrene is an organic compound extensively used in the production of polymers, resins, and rubber. Human exposure to styrene, primarily through inhalation in occupational settings, leads to its metabolism in the body.[3] The main metabolic pathway involves the oxidation of styrene to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol and further oxidized to mandelic acid (MA) and phenylglyoxylic acid (PGA).[3] These metabolites are excreted in the urine and serve as reliable biomarkers for assessing styrene exposure.[3]

Accurate quantification of MA and PGA is essential for toxicological studies and for monitoring workplace exposure to ensure safety compliance. While various analytical techniques like gas chromatography (GC) and high-performance liquid chromatography with UV detection (HPLC-UV) have been employed, HPLC-MS/MS has emerged as the preferred method due to its superior sensitivity, specificity, and ability to minimize matrix effects, which can be a significant issue in complex biological samples like urine.[1][4] This application note presents a detailed protocol for the quantification of MA and PGA in urine using HPLC-MS/MS.

Experimental

Materials and Reagents
  • Mandelic acid (MA) analytical standard

  • Phenylglyoxylic acid (PGA) analytical standard

  • Isotopically labeled internal standards (e.g., Mandelic acid-d5, Phenylglyoxylic acid-d5)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human urine (blank)

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4°C for 15 minutes at 11,000 rpm to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Add the internal standard solution to the diluted sample to a final concentration of 100 ng/mL.

  • Vortex the mixture thoroughly.

  • Transfer the final solution to an autosampler vial for HPLC-MS/MS analysis.

For samples with high interference, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed. A typical LLE protocol involves acidification of the urine sample followed by extraction with an organic solvent like ethyl acetate.[5]

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., Waters HSS T3, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Mandelic Acid (MA) 151.0107.0100
Phenylglyoxylic Acid (PGA) 149.0105.0100
MA-d5 (Internal Standard) 156.0112.0100
PGA-d5 (Internal Standard) 154.0110.0100

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of MA and PGA in urine. The chromatographic separation provided distinct peaks for both analytes with good resolution and peak shape. The use of stable isotope-labeled internal standards effectively compensated for any matrix effects and variations in instrument response.

Quantitative Data Summary

The table below summarizes the quantitative performance of the method based on data from various studies.

ParameterMandelic Acid (MA)Phenylglyoxylic Acid (PGA)Reference(s)
Linearity Range 10 - 1000 ng/mL10 - 1000 ng/mL[6][7]
Correlation Coefficient (r²) > 0.999> 0.999[6][7]
Limit of Detection (LOD) 0.02 - 0.551 ng/mL0.015 - 0.081 ng/mL[1][6][7]
Limit of Quantification (LOQ) 0.075 - 1.836 ng/mL0.040 - 0.269 ng/mL[1][6][7]
Recovery 92.75% - 101.09%90.47% - 99.83%[6][7]
Intra-day Precision (%RSD) < 5%< 5%[6][7]
Inter-day Precision (%RSD) < 5%< 5%[6][7]

Conclusion

This application note provides a detailed and reliable HPLC-MS/MS method for the quantification of the major styrene metabolites, mandelic acid and phenylglyoxylic acid, in human urine. The method is sensitive, specific, and accurate, making it highly suitable for biomonitoring studies of occupational and environmental exposure to styrene. The simple sample preparation and rapid analysis time allow for high-throughput screening of a large number of samples.

Visualizations

Styrene_Metabolism Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP450 StyreneGlycol Styrene Glycol StyreneOxide->StyreneGlycol Epoxide Hydrolase MandelicAcid Mandelic Acid (MA) StyreneGlycol->MandelicAcid Oxidation PhenylglyoxylicAcid Phenylglyoxylic Acid (PGA) MandelicAcid->PhenylglyoxylicAcid Oxidation

Caption: Metabolic pathway of styrene to its major urinary metabolites.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Centrifugation Centrifugation SampleCollection->Centrifugation Dilution Dilution & Internal Standard Spiking Centrifugation->Dilution HPLC HPLC Separation Dilution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for styrene metabolite quantification.

References

Application Notes and Protocols for Mandelic Acid Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of mandelic acid in human plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Mandelic acid is an aromatic alpha-hydroxy acid that is a metabolite of styrene (B11656) and ethylbenzene. Its quantification in plasma is crucial for toxicological studies and therapeutic drug monitoring. Accurate and reliable analysis of mandelic acid in a complex biological matrix like plasma requires an efficient sample preparation method to remove interfering substances, primarily proteins, and to concentrate the analyte of interest. The choice of sample preparation method can significantly impact the recovery, sensitivity, and reproducibility of the analytical method. This document outlines detailed protocols for three widely used techniques and provides a comparative summary of their performance.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of each sample preparation method for mandelic acid analysis in plasma.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Polymeric Anion Exchange)
Recovery >80%[1]75.63% - 81.61% for similar acidic compounds>98% (in urine, adaptable to plasma)[2]
Intra-day Precision (%RSD) <15%<8% for similar acidic compounds3.6% - 4.7% (in urine, adaptable to plasma)[3]
Inter-day Precision (%RSD) <15%<8% for similar acidic compounds3.8% - 5.1% (in urine, adaptable to plasma)[3]
Accuracy (%RE) ±15%98.98% - 106.19% for similar acidic compounds-8.4% to -11.1% (in urine, adaptable to plasma)[3]
Limit of Quantification (LOQ) Dependent on instrument sensitivity0.45 ng/mL for a similar acidic compound5.0 ng/mL for acidic drugs[4]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma samples. Acetonitrile (B52724) is a commonly used solvent for this purpose.

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., a deuterated analog of mandelic acid)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant (approximately 380 µL) without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.

PPT_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is add_acn 3. Add cold Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (30 sec) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids. For acidic compounds like mandelic acid, extraction into an organic solvent is typically performed under acidic conditions to ensure the analyte is in its neutral, more organic-soluble form.

Materials:

  • Human plasma

  • Internal Standard (IS) solution

  • Formic acid (or other suitable acid) to acidify the sample

  • Ethyl acetate (B1210297), HPLC grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Protocol:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Acidify the plasma sample by adding 20 µL of 1% formic acid to adjust the pH to approximately 3. This ensures mandelic acid is in its protonated form.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is acidify 3. Acidify (e.g., 1% Formic Acid) add_is->acidify add_solvent 4. Add Ethyl Acetate (1 mL) acidify->add_solvent vortex 5. Vortex (2 min) add_solvent->vortex centrifuge 6. Centrifuge (4,000 x g, 10 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more selective sample cleanup compared to protein precipitation and can offer higher recovery and concentration of the analyte. For an acidic compound like mandelic acid, a polymeric anion exchange sorbent is a suitable choice.

Materials:

  • Human plasma

  • Internal Standard (IS) solution

  • Polymeric anion exchange SPE cartridges (e.g., Oasis MAX or Bond Elut Plexa PA)

  • SPE manifold

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Formic acid solution (2%) in an organic solvent (e.g., acetonitrile or methanol) for elution

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Protocol:

  • Sample Pre-treatment:

    • Pipette 500 µL of human plasma into a clean tube.

    • Add 50 µL of the internal standard solution.

    • Dilute the plasma with 500 µL of 5% ammonium hydroxide to ensure mandelic acid is ionized. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide to remove basic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the mandelic acid and internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow pretreat 1. Pre-treat Plasma (Dilute with 5% NH4OH) load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol, then Water) condition->load wash1 4. Wash (5% NH4OH) load->wash1 wash2 5. Wash (Methanol) wash1->wash2 elute 6. Elute (2% Formic Acid in Methanol) wash2->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

References

Application Notes and Protocols: Mandelic Acid-d5 in Occupational Exposure Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Occupational exposure to styrene (B11656), a volatile organic compound widely used in the production of plastics, resins, and rubber, poses significant health risks.[1] Monitoring the internal dose of styrene in exposed workers is crucial for assessing health risks and ensuring workplace safety. Biomonitoring of urinary metabolites, primarily mandelic acid (MA) and phenylglyoxylic acid (PGA), is the method of choice for evaluating styrene exposure.[2][3] Mandelic acid is a major metabolite, accounting for approximately 85% of the absorbed styrene dose.[1][3]

The use of a stable isotope-labeled internal standard, such as Mandelic acid-d5 (MA-d5), in conjunction with advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), offers superior accuracy and precision for the quantification of mandelic acid in urine. The isotopic dilution method effectively compensates for matrix effects, which can alter ionization efficiency and lead to unreliable results in complex biological samples like urine. This document provides detailed application notes and protocols for the use of Mandelic acid-d5 in the biomonitoring of occupational exposure to styrene.

Metabolic Pathway of Styrene

Styrene is primarily metabolized in the liver. The initial step involves oxidation to styrene-7,8-oxide (SO) by cytochrome P450 enzymes. SO is then hydrolyzed to styrene glycol, which is further oxidized to form mandelic acid and phenylglyoxylic acid, the principal metabolites excreted in urine.[3]

Styrene_Metabolism Styrene Styrene Styrene_oxide Styrene-7,8-oxide (SO) Styrene->Styrene_oxide CYP450 Styrene_glycol Styrene Glycol Styrene_oxide->Styrene_glycol Epoxide Hydrolase Mandelic_acid Mandelic Acid (MA) Styrene_glycol->Mandelic_acid Phenylglyoxylic_acid Phenylglyoxylic Acid (PGA) Styrene_glycol->Phenylglyoxylic_acid Urine_excretion Urine Excretion Mandelic_acid->Urine_excretion Phenylglyoxylic_acid->Urine_excretion

Figure 1: Metabolic pathway of styrene.

Analytical Methodology: HPLC-MS/MS with Isotopic Dilution

The use of HPLC-MS/MS with a Mandelic acid-d5 internal standard is a robust and sensitive method for the quantitative analysis of mandelic acid in urine. This method is highly specific and minimizes the impact of matrix interference.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of mandelic acid in urine using HPLC-MS/MS with Mandelic acid-d5 as an internal standard.

Table 1: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.02 mg/L[4]
Limit of Quantification (LOQ)0.075 mg/L[4]
Accuracy> 82%[4]
Precision (Variability)< 11%[4]
Linearity Range0.100 - 10,000 µg/L[4]

Table 2: Biological Exposure Indices (BEIs)

SubstanceSpecimenTime of CollectionBEI
Mandelic acid + Phenylglyoxylic acidUrineEnd of shift400 mg/g creatinine
StyreneVenous BloodEnd of shift0.2 mg/L

BEIs are established by the American Conference of Governmental Industrial Hygienists (ACGIH) and represent the levels of determinants that are most likely to be observed in specimens collected from a healthy worker who has been exposed to chemicals to the same extent as a worker with inhalation exposure to the Threshold Limit Value (TLV).

Experimental Protocols

Sample Collection and Storage
  • Specimen: Urine.

  • Time of Collection: End of the work shift.

  • Container: Polypropylene container.

  • Storage: Samples should be stored frozen at -20°C or below until analysis to ensure the stability of the analytes.

Preparation of Standards and Reagents
  • Mandelic Acid (MA) and Mandelic Acid-d5 (MA-d5) Stock Solutions:

    • Prepare individual stock solutions of MA and MA-d5 in methanol (B129727) at a concentration of 100 mg/L.

  • Internal Standard Working Solution:

    • Dilute the MA-d5 stock solution with methanol to obtain a working solution of 20 mg/L.

  • Calibration Standards:

    • Prepare a series of calibration standards in methanol by diluting the MA stock solution to cover the desired concentration range (e.g., 0.100, 500, 1000, 5000, 10,000 µg/L).

  • Urine Calibration Standards and Quality Control (QC) Samples:

    • Use urine from healthy, non-occupationally exposed donors.

    • Spike the blank urine with the MA calibration standards to achieve the same concentration levels as the methanol standards.

    • Add the MA-d5 internal standard working solution to each urine calibration standard and QC sample to a final concentration of 1 mg/L.

Sample Preparation

The sample preparation for urine analysis is straightforward, involving dilution and filtration.

  • Thaw urine samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute an aliquot of the urine sample with 2% acetic acid.

  • Add the Mandelic acid-d5 internal standard solution.

  • Filter the diluted sample through a 0.2 µm syringe filter into an autosampler vial.

HPLC-MS/MS Instrumental Analysis

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

Table 3: HPLC-MS/MS Parameters

ParameterCondition
HPLC System
ColumnKinetex 2.6 µm C18, 100 x 4.6 mm
Mobile Phase A0.2% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientOptimized for separation of MA and PGA
Flow Rate500 µL/min
Injection Volume20 µL
Column Temperature20°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MS/MS Transition (MA)151 -> 107
MS/MS Transition (MA-d5)156 -> 112
Dwell Time500 ms

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the biomonitoring of mandelic acid in urine using HPLC-MS/MS with Mandelic acid-d5.

Biomonitoring_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Urine_Collection Urine Sample Collection (End of Shift) Sample_Storage Sample Storage (-20°C) Urine_Collection->Sample_Storage Sample_Prep Sample Preparation (Dilution, IS Spiking, Filtration) Sample_Storage->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Figure 2: Biomonitoring workflow.

Conclusion

The use of Mandelic acid-d5 as an internal standard in the HPLC-MS/MS analysis of urinary mandelic acid provides a highly accurate, sensitive, and reliable method for the biomonitoring of occupational exposure to styrene. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in occupational health and safety. Adherence to these validated methods will ensure high-quality data for the assessment of styrene exposure and the implementation of appropriate control measures to protect worker health.

References

Application of Mandelic Acid-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an alpha-hydroxy acid, is a molecule of interest in the pharmaceutical and cosmetic industries. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of safe and effective products. Pharmacokinetic (PK) studies are essential for elucidating the ADME profile of a compound. The use of stable isotope-labeled internal standards, such as Mandelic acid-d5, is the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for ensuring accurate and precise quantification of analytes in complex biological matrices.[1][2]

Mandelic acid-d5, in which five hydrogen atoms on the phenyl group are replaced by deuterium, is an ideal internal standard for the quantification of mandelic acid in biological samples. Its chemical and physical properties are nearly identical to those of the unlabeled mandelic acid, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar ionization behavior allow for the correction of variability that can occur during the analytical process, including extraction efficiency and matrix effects, leading to highly reliable data.[5]

This document provides detailed application notes and protocols for the use of Mandelic acid-d5 in pharmacokinetic studies of mandelic acid.

Data Presentation

While a specific pharmacokinetic study of orally administered mandelic acid using Mandelic acid-d5 as an internal standard was not identified in the literature search, the following table presents pharmacokinetic parameters of mandelic acid observed in human plasma after the ingestion of mango purée, which contains precursors that are metabolized to mandelic acid.[6] This data illustrates the typical parameters evaluated in such studies.

Table 1: Pharmacokinetic Parameters of Mandelic Acid in Human Plasma Following Ingestion of Mango Purée [6]

ParameterValue (in subjects with a full GI tract, n=10)Value (in ileostomists, n=10)
Cmax (nmol/L) 234 ± 28375 ± 43
Tmax (h) 22

Data are presented as mean ± standard error.

Another study investigating the excretion of mandelic acid after exposure to ethylbenzene (B125841) reported a biphasic elimination with two distinct biological half-lives.[7]

Table 2: Biological Half-life of Mandelic Acid After Ethylbenzene Exposure [7]

ParameterValue
Biological Half-life (t1/2) - Phase 1 3.1 h
Biological Half-life (t1/2) - Phase 2 24.5 h

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of mandelic acid in human plasma using Mandelic acid-d5 as an internal standard. This protocol is based on established bioanalytical methods for small molecules.[8][9]

Preparation of Stock and Working Solutions
  • Mandelic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of mandelic acid and dissolve it in 10 mL of methanol (B129727).

  • Mandelic Acid-d5 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Mandelic acid-d5 and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the mandelic acid stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Mandelic acid-d5 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the Mandelic acid-d5 internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 3).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: Linear gradient from 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mandelic Acid: precursor ion m/z 151.1 → product ion m/z 107.1

    • Mandelic Acid-d5: precursor ion m/z 156.1 → product ion m/z 112.1

  • Data Analysis: Quantify the concentration of mandelic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Mandelic Acid

Mandelic acid is a metabolite in several biochemical pathways. One of the most well-studied is its formation from the industrial chemical styrene.[10] It is also a product of the metabolism of adrenaline and noradrenaline.[10] The degradation of mandelic acid has been extensively studied in bacteria.[11]

cluster_formation Formation of Mandelic Acid cluster_degradation Bacterial Degradation of Mandelic Acid Styrene Styrene Styrene_Oxide Styrene Oxide Styrene->Styrene_Oxide Phenylglyoxal Phenylglyoxal Styrene_Oxide->Phenylglyoxal Mandelic_Acid Mandelic Acid Phenylglyoxal->Mandelic_Acid Hydrolysis Adrenaline Adrenaline / Noradrenaline Metabolites Intermediate Metabolites Adrenaline->Metabolites Metabolism by MAO and COMT Metabolites->Mandelic_Acid Benzoylformate Benzoylformate Mandelic_Acid->Benzoylformate Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Benzaldehyde Dehydrogenase Downstream Downstream Metabolism Benzoic_Acid->Downstream cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Analysis Dosing Oral Administration of Mandelic Acid Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spiking with Mandelic Acid-d5 (IS) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Quantification Quantification of Mandelic Acid LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis

References

Application Note: Derivatization of Mandelic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis due to its high polarity and low volatility. This application note provides detailed protocols for two effective derivatization methods: silylation and esterification. Silylation, particularly with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is presented as a robust method with established quantitative performance. Esterification is offered as a viable alternative. This document includes step-by-step experimental procedures, quantitative data for the silylation method, and graphical representations of the workflows to guide researchers in achieving reliable and sensitive GC-MS analysis of mandelic acid.

Introduction

Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry. Accurate and sensitive quantification of mandelic acid is often necessary during drug development and for monitoring occupational exposure to certain industrial solvents like styrene, for which mandelic acid is a metabolite. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and specificity. However, the direct analysis of mandelic acid by GC-MS is challenging because its polar carboxyl and hydroxyl groups lead to poor chromatographic peak shape and low volatility.[1]

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, making them amenable to GC-MS analysis. The most common derivatization strategies for compounds like mandelic acid are silylation and esterification.[2] Silylation replaces the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, while esterification converts the carboxylic acid to an ester. This note details protocols for both approaches.

Data Presentation: Quantitative Performance of MSTFA Derivatization

Silylation of mandelic acid with MSTFA has been shown to be an effective method for quantitative analysis. The following table summarizes the performance characteristics of a GC-MS method for the determination of mandelic acid in human urine after derivatization with MSTFA.[3][4]

ParameterValueReference
Derivatization ReagentMSTFA[3][4]
Linear Range1.25 - 160 µg/mL[3][4]
Limit of Quantification (LOQ)1.25 µg/mL[3][4]
Assay Recoveries83.46% - 103.6%[3][4]

Experimental Protocols

Protocol 1: Silylation of Mandelic Acid using MSTFA

This protocol is based on the established method for the derivatization of mandelic acid in biological samples.[3][4]

Materials:

  • Mandelic acid sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (B92270) (optional, as catalyst)

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • GC vials (2 mL) with caps

  • Pipettes

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known amount of the mandelic acid sample or an extract dried completely into a GC vial. If the sample is in an aqueous solution, it must be evaporated to dryness prior to derivatization.

  • Reagent Addition: Add 100 µL of an appropriate aprotic solvent to dissolve the sample. To this, add 50 µL of MSTFA. For sterically hindered compounds, 1% trimethylchlorosilane (TMCS) can be included in the MSTFA, or anhydrous pyridine can be added as a catalyst.[5][6]

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[5]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification of Mandelic Acid using BF₃-Methanol

This protocol provides an alternative derivatization method through the formation of methyl esters.

Materials:

Procedure:

  • Sample Preparation: Place the dried mandelic acid sample into a GC vial.

  • Reagent Addition: Add 100 µL of BF₃-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or oven.[5]

  • Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex thoroughly and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Mandelic Acid Sample dry_sample Dry Sample (if aqueous) start->dry_sample add_reagent Add Derivatization Reagent (e.g., MSTFA) dry_sample->add_reagent react Heat and React (e.g., 60°C for 60 min) add_reagent->react cool Cool to Room Temperature react->cool gcms GC-MS Analysis cool->gcms

Caption: Experimental workflow for the derivatization of mandelic acid for GC-MS analysis.

silylation_mechanism cluster_reaction Silylation Reaction mandelic_acid Mandelic Acid (R-OH, R-COOH) derivatized_product TMS-Mandelic Acid (R-O-TMS, R-COO-TMS) mandelic_acid->derivatized_product mstfa MSTFA (Silylating Agent) mstfa->derivatized_product byproducts Volatile Byproducts derivatized_product->byproducts

References

Application Note: Quantification of Mandelic Acid and Mandelic Acid-d5 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Mandelic acid and its deuterated internal standard, Mandelic acid-d5, in human urine samples. The method utilizes a simple "dilute-and-shoot" sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. The described Multiple Reaction Monitoring (MRM) transitions and optimized instrument parameters ensure high specificity and accuracy for bioanalytical and research applications.

Introduction

Mandelic acid is an alpha-hydroxy acid used in various dermatological formulations and is also a metabolite of styrene, making its quantification in biological matrices relevant for both clinical and occupational exposure monitoring. Stable isotope-labeled internal standards, such as Mandelic acid-d5, are crucial for correcting matrix effects and ensuring accurate quantification in complex biological samples like urine. This document outlines a robust LC-MS/MS method for the reliable determination of Mandelic acid concentrations.

Data Presentation

The following table summarizes the optimized MRM transitions and mass spectrometry parameters for the analysis of Mandelic acid and Mandelic acid-d5.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Ionization Mode
Mandelic acid 150.9107.3-15-35Negative ESI
Mandelic acid-d5 155.9112.0-15-35Negative ESI
Mandelic acid (Quant)14977Not Specified9Negative ESI
Mandelic acid (Qual)149105Not Specified9Negative ESI

Note: An alternative set of transitions for Mandelic acid has been reported.[1] The primary transitions listed are recommended for use with the deuterated internal standard.

Experimental Protocols

Sample Preparation (Dilute-and-Shoot)

A simple and efficient "dilute-and-shoot" method is employed for the preparation of urine samples.[2]

Materials:

  • Human urine samples

  • Mandelic acid-d5 internal standard solution (concentration to be optimized based on expected analyte levels)

  • Deionized water

  • 0.22 µm syringe filters

  • Autosampler vials

Protocol:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • In a clean microcentrifuge tube, add an appropriate volume of the Mandelic acid-d5 internal standard solution to the urine sample.

  • Dilute the urine sample containing the internal standard with deionized water. A common dilution factor is 1:4 (e.g., 200 µL urine + 800 µL deionized water).[2]

  • Vortex the diluted sample thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage -3500 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Mandatory Visualization

The following diagrams illustrate the key aspects of this application note.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample dilute Dilution with Water urine->dilute is Mandelic acid-d5 IS is->dilute filter 0.22 µm Filtration dilute->filter lc LC Separation (C18) filter->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Mandelic acid analysis.

signaling_pathway cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) - Collision Cell cluster_ms3 Quadrupole 3 (Q3) MA Mandelic Acid precursor_MA Precursor Ion (m/z 150.9) MA->precursor_MA MA_d5 Mandelic Acid-d5 precursor_MA_d5 Precursor Ion (m/z 155.9) MA_d5->precursor_MA_d5 fragment_MA Fragmentation precursor_MA->fragment_MA fragment_MA_d5 Fragmentation precursor_MA_d5->fragment_MA_d5 product_MA Product Ion (m/z 107.3) fragment_MA->product_MA product_MA_d5 Product Ion (m/z 112.0) fragment_MA_d5->product_MA_d5

Caption: MRM fragmentation pathway for Mandelic acid and its internal standard.

References

Application Note: Quantitative Analysis of Mandelic Acid using a Calibration Curve with Mandelic acid-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid is an alpha-hydroxy acid used in various dermatological formulations and is also a key biomarker for exposure to styrene.[1] Accurate and precise quantification of mandelic acid in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and quality control in pharmaceutical development. This application note describes a robust and reliable method for the quantitative analysis of mandelic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, Mandelic acid-d5. The use of an isotopic internal standard like Mandelic acid-d5 is critical for compensating for matrix effects and ensuring the accuracy of the results.[2][3]

Experimental Protocols

Materials and Reagents
  • Mandelic Acid (≥98.5% purity)

  • Mandelic acid-d5 (internal standard, IS)

  • LC-MS grade Methanol (B129727)

  • LC-MS grade Acetonitrile (B52724)

  • LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Biological matrix (e.g., human plasma, urine)

Preparation of Stock and Working Solutions

2.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Mandelic Acid and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Similarly, prepare a 1 mg/mL stock solution of Mandelic acid-d5 in methanol.

  • Store stock solutions at -20°C.

2.2.2. Working Standard Solutions

  • Prepare a series of intermediate stock solutions of Mandelic Acid by serially diluting the 1 mg/mL stock solution with a 50:50 methanol:water mixture.

  • From these intermediate stocks, prepare working standard solutions at concentrations twice the final desired calibration curve concentrations.

2.2.3. Internal Standard Working Solution (100 ng/mL)

  • Dilute the Mandelic acid-d5 stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • To prepare the calibration standards, mix 50 µL of the appropriate working standard solution with 50 µL of the biological matrix in a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (100 ng/mL Mandelic acid-d5) to each tube. This will result in a final IS concentration of 50 ng/mL and the desired concentrations for the calibration curve points.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations using the same procedure with independently prepared working solutions.

Sample Preparation (Protein Precipitation)
  • To each 200 µL of calibration standard or QC sample, add 600 µL of acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis. For urine samples, a simple dilution and filtration step may be sufficient.[4][5]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Mandelic Acid: m/z 151 -> 107; Mandelic acid-d5: m/z 156 -> 112
Collision Energy Optimized for each transition
Declustering Potential Optimized for each transition

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Mandelic Acid to Mandelic acid-d5 against the nominal concentration of Mandelic Acid. A linear regression with a 1/x² weighting factor was applied.

Table 1: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
50.1284.9599.0
100.25510.1101.0
200.51020.2101.0
501.2750.5101.0
1002.5399.899.8
2005.08201.2100.6
50012.65498.599.7
100025.401005100.5

The calibration curve demonstrated excellent linearity over the concentration range of 5-1000 ng/mL, with a correlation coefficient (r²) > 0.99.

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing the QC samples at three different concentration levels on three separate occasions.

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low1514.898.74.2
Medium150153.2102.13.5
High750742.599.02.8

The results indicate that the method is accurate and precise, with accuracy values within ±15% of the nominal concentrations and precision values (%CV) below 15%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_ma Mandelic Acid Stock Solution working_std Working Standards stock_ma->working_std stock_is Mandelic acid-d5 Stock Solution working_is Working Internal Standard stock_is->working_is cal_standards Calibration Standards (Matrix + Working Std + IS) working_std->cal_standards working_is->cal_standards qc_samples QC Samples (Matrix + Working Std + IS) working_is->qc_samples protein_precip Protein Precipitation (Acetonitrile) cal_standards->protein_precip qc_samples->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing cal_curve Calibration Curve Construction data_processing->cal_curve quantification Quantification of Unknown Samples cal_curve->quantification end End quantification->end start Start start->stock_ma start->stock_is

Caption: Experimental workflow for the quantification of Mandelic Acid.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs analyte Mandelic Acid (Analyte) lc_separation LC Separation analyte->lc_separation is Mandelic acid-d5 (Internal Standard) is->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area Peak Area Measurement ms_detection->peak_area area_ratio Peak Area Ratio (Analyte/IS) peak_area->area_ratio cal_curve Calibration Curve area_ratio->cal_curve concentration Concentration cal_curve->concentration

Caption: Logical relationship of analytical components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of mandelic acid in biological matrices. The use of a deuterated internal standard, Mandelic acid-d5, is essential for mitigating matrix effects and ensuring data reliability. This method is well-suited for a variety of applications in research, clinical, and pharmaceutical settings.

References

Troubleshooting & Optimization

Technical Support Center: Mandelic Acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mandelic Acid-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to Mandelic acid-d5 signal instability during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Mandelic acid-d5 and what is it used for?

Mandelic acid-d5 is a deuterated form of Mandelic acid, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612).[1][2] It is commonly used as a stable isotope-labeled internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2][3] The use of a stable isotope-labeled internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the non-labeled Mandelic acid.[4]

Q2: What are the common causes of Mandelic acid-d5 signal instability?

Signal instability of Mandelic acid-d5 can arise from several factors, including:

  • Degradation of the standard: Improper storage or handling can lead to the degradation of the compound.[5]

  • Deuterium exchange: The deuterium atoms can be replaced by protons from the surrounding environment, leading to a mass shift and inaccurate quantification.[3][5]

  • Matrix effects: Components in the biological sample matrix can interfere with the ionization of Mandelic acid-d5 in the mass spectrometer, causing signal suppression or enhancement.[6][7][8]

  • Chromatographic issues: Problems with the analytical column, mobile phase, or other HPLC/GC parameters can lead to poor peak shape and inconsistent results.[5][6]

  • Instrument instability: Fluctuations in the performance of the LC-MS or GC-MS system can cause signal variability.[6]

Q3: How should I properly store and handle Mandelic acid-d5?

Proper storage is critical to maintain the integrity of your Mandelic acid-d5 standard.[5] General recommendations include:

Storage ConditionRecommendationRationale
Temperature Store as a powder at -20°C for long-term storage (up to 3 years). In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term storage, refrigeration at 4°C in a suitable solvent like methanol (B129727) is often acceptable.[5] Always refer to the manufacturer's certificate of analysis for specific instructions.[5]Lower temperatures slow down potential degradation processes.[5]
Light Exposure Store in amber vials or in the dark to protect from light.[5][9]Many organic compounds, including Mandelic acid, are light-sensitive and can undergo photodegradation.[5][9]
Moisture Keep containers tightly closed to protect from moisture.[10][11]Moisture can potentially contribute to degradation or facilitate deuterium exchange.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of Mandelic acid-d5.

Issue 1: Low or Inconsistent Internal Standard Signal

A weak or variable signal from Mandelic acid-d5 can significantly impact the accuracy of your quantitative results.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Degradation of Standard 1. Prepare a fresh working solution from your stock solution.[5]2. If the problem persists, prepare a new stock solution from the neat material.[5]3. Verify that storage conditions (temperature, light exposure) have been appropriate.[5]
Deuterium Exchange 1. Check pH: Avoid storing or preparing solutions in strongly acidic or basic conditions, which can catalyze deuterium exchange. Aim for a neutral pH when possible.[3][5]2. Solvent Choice: Use aprotic solvents for reconstitution and dilution whenever your experimental protocol allows.[5]
Matrix Effects (Ion Suppression) 1. Improve Chromatography: Modify your LC gradient to better separate Mandelic acid-d5 from co-eluting matrix components.[6]2. Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6]3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components.[12]
Instrument Issues 1. Check MS Source Settings: Optimize ion source parameters (e.g., temperature, gas flows, voltages) for Mandelic acid-d5.[6]2. Clean the Mass Spectrometer: Contamination of the ion source or mass spectrometer can lead to signal suppression.[8]

Troubleshooting Workflow for Low Signal

start Start: Low/Inconsistent Mandelic acid-d5 Signal prep_fresh Prepare Fresh Working Solution start->prep_fresh check_storage Verify Storage Conditions prep_fresh->check_storage If signal is still low resolved Issue Resolved prep_fresh->resolved If signal improves new_stock Prepare New Stock Solution check_storage->new_stock If storage was improper check_ph Check Solution pH (Aim for Neutral) new_stock->check_ph If signal is still low new_stock->resolved If signal improves optimize_chroma Optimize Chromatography check_ph->optimize_chroma check_ph->resolved If pH was the issue improve_cleanup Improve Sample Clean-up (SPE/LLE) optimize_chroma->improve_cleanup optimize_chroma->resolved If separation improves signal dilute_sample Dilute Sample improve_cleanup->dilute_sample improve_cleanup->resolved If clean-up helps optimize_ms Optimize MS Source Parameters dilute_sample->optimize_ms dilute_sample->resolved If dilution helps clean_ms Clean Mass Spectrometer optimize_ms->clean_ms optimize_ms->resolved If optimization helps unresolved Issue Persists clean_ms->unresolved

Caption: Troubleshooting workflow for low Mandelic acid-d5 signal.

Issue 2: Shift in Retention Time

A shift in the retention time of Mandelic acid-d5 can lead to incorrect peak integration and inaccurate results.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Chromatographic Issues 1. Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time.[5]2. Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before injection.[5]3. Check Column Temperature: Verify that the column oven is set to and maintaining the correct temperature.[5]4. Column Integrity: If the issue persists after the above steps, the column may be degraded and require replacement.[5][6]
Isotope Effect A slight difference in retention time between a deuterated compound and its non-deuterated counterpart can sometimes occur.[4][5] As long as the peak is well-defined, correctly integrated, and does not co-elute with interferences, this small shift should not affect quantification.[5]

Logical Diagram for Retention Time Troubleshooting

start Start: Retention Time Shift fresh_mobile_phase Prepare Fresh Mobile Phase start->fresh_mobile_phase equilibrate_column Ensure Proper Column Equilibration fresh_mobile_phase->equilibrate_column resolved Issue Resolved fresh_mobile_phase->resolved If shift corrected check_temp Check Column Temperature equilibrate_column->check_temp equilibrate_column->resolved If shift corrected new_column Try a New Column check_temp->new_column If shift persists check_temp->resolved If shift corrected isotope_effect Consider Isotope Effect (Is shift small & consistent?) new_column->isotope_effect If shift persists new_column->resolved If shift corrected unresolved Issue Persists isotope_effect->unresolved

Caption: Troubleshooting logic for retention time shifts.

Experimental Protocols

Protocol: Validation of Mandelic Acid-d5 Stability

This protocol is designed to confirm the stability of Mandelic acid-d5 throughout your analytical process.[5]

Objective: To demonstrate that the internal standard is stable in the sample matrix under the conditions of the entire analytical procedure.

Methodology:

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at low and high concentrations of the analyte (Mandelic acid) in the same biological matrix as your study samples.

    • Spike these QC samples with a consistent concentration of Mandelic acid-d5.

  • Time Point Analysis:

    • Analyze a set of QC samples at the beginning of your analytical run (T0).

    • Store the remaining QC samples under the same conditions as your study samples (e.g., on the autosampler).

    • Analyze additional sets of QC samples at various time points throughout the expected run time (e.g., 4, 8, 12, 24 hours).

  • Data Evaluation:

    • For each time point, calculate the peak area response ratio of Mandelic acid-d5 to a known stable compound or simply track the absolute peak area of Mandelic acid-d5.

    • Compare the response or response ratio at each time point to the initial T0 value.

    • The internal standard is considered stable if the response remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[5]

Data Presentation

Time PointLow QC ResponseHigh QC Response% Deviation from T0 (Low QC)% Deviation from T0 (High QC)
T0[Insert Area][Insert Area]0%0%
T4[Insert Area][Insert Area][Calculate %][Calculate %]
T8[Insert Area][Insert Area][Calculate %][Calculate %]
T12[Insert Area][Insert Area][Calculate %][Calculate %]
T24[Insert Area][Insert Area][Calculate %][Calculate %]

References

Technical Support Center: Optimizing LC Gradient for Mandelic Acid and d5-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a liquid chromatography (LC) gradient for the analysis of mandelic acid and its d5-internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of a d5-internal standard in the LC-MS/MS analysis of mandelic acid?

A d5-internal standard (d5-mandelic acid) is a stable isotope-labeled version of the analyte where five hydrogen atoms have been replaced by deuterium (B1214612). Its primary function is to act as an internal reference to correct for variations during sample preparation and analysis. Since the d5-internal standard is chemically almost identical to mandelic acid, it experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and instrument variability, leading to more accurate and precise quantification.[1][2]

Q2: Why is a gradient elution generally recommended over an isocratic elution for mandelic acid analysis in biological samples?

A gradient elution is often preferred for analyzing mandelic acid in complex matrices for several reasons:

  • Improved Resolution: It allows for better separation of mandelic acid and its d5-internal standard from endogenous matrix components.

  • Enhanced Peak Shape: A gradient can help to focus the analyte band as it moves through the column, resulting in sharper, more symmetrical peaks.[3]

  • Reduced Run Time: It enables the elution of both the polar mandelic acid and less polar matrix interferences within a reasonable timeframe, improving throughput.

Q3: What are the key considerations for mobile phase selection when analyzing mandelic acid?

The mobile phase pH is a critical factor. Mandelic acid is a carboxylic acid, and its retention on a reversed-phase column is highly dependent on its ionization state.

  • Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of the carboxylic acid group.[4][5][6] This makes the mandelic acid molecule less polar, leading to increased retention and improved peak shape on a C18 column.[4][5][6]

  • Buffer Choice: When pH control is critical, a buffer should be chosen with a pKa close to the desired mobile phase pH to ensure robust and reproducible chromatography.[5]

Q4: How can I confirm that the mandelic acid and d5-mandelic acid are co-eluting?

To verify co-elution, which is crucial for compensating for matrix effects, you should overlay the chromatograms of the analyte and the internal standard.[7] A visible separation between the two peaks indicates a potential issue with the chromatographic method.[1][7] While a slight separation due to the deuterium isotope effect can sometimes occur, significant separation can lead to inaccurate quantification because the analyte and internal standard will be affected differently by matrix components.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of the LC gradient for mandelic acid and its d5-internal standard.

ProblemPotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the carboxylic acid group of mandelic acid and active sites (e.g., residual silanols) on the stationary phase.[4][9]Optimize Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic acid) to suppress the ionization of the carboxylic acid.[4][5] Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol (B1196071) interactions.
Poor Peak Shape (Fronting) Column overload.Reduce Sample Concentration: Dilute the sample and re-inject.
Inconsistent Retention Times Inadequate column equilibration between injections. Fluctuations in mobile phase composition or column temperature.Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Use a Column Oven: Maintain a constant and consistent column temperature. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.
Poor Resolution between Mandelic Acid and d5-Internal Standard Isotope effect causing slight differences in retention.[8]Adjust Gradient Slope: A shallower gradient can sometimes improve the co-elution of the analyte and internal standard. Modify Mobile Phase Composition: Minor adjustments to the organic-to-aqueous ratio can alter selectivity.
Low Signal Intensity (Ion Suppression) Co-eluting matrix components interfering with the ionization of the analytes in the mass spectrometer source.[10][11][12]Optimize Chromatographic Separation: Adjust the LC gradient to separate the analytes from the interfering matrix components. Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove a larger portion of the matrix before LC-MS analysis.[13]
Inaccurate Quantification Chromatographic separation of analyte and internal standard.[7][8] Contribution from unlabeled analyte in the deuterated standard.[1] In-source fragmentation of the d5-internal standard.[14]Ensure Co-elution: Modify the LC method to ensure the analyte and internal standard peaks overlap.[7] Check Purity of Internal Standard: Inject a high concentration of the d5-internal standard alone to check for any signal at the mandelic acid mass transition.[14] Optimize MS Source Conditions: Adjust source parameters like collision energy to minimize in-source fragmentation.[14]

Data Presentation

Table 1: Typical LC Gradient and MS Parameters for Mandelic Acid and d5-Mandelic Acid Analysis

ParameterTypical Value/Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition (Mandelic Acid) 151.0 > 107.0
MRM Transition (d5-Mandelic Acid) 156.0 > 112.0
Collision Energy Analyte and IS specific, requires optimization
Cone Voltage Analyte and IS specific, requires optimization

Note: These are starting parameters and may require optimization for your specific instrumentation and application.

Experimental Protocols

Protocol 1: Sample Preparation from Urine

This protocol describes a simple "dilute-and-shoot" method for the preparation of urine samples for LC-MS/MS analysis of mandelic acid.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer 100 µL of urine into a clean microcentrifuge tube.

  • Add 900 µL of the internal standard working solution (d5-mandelic acid in 50:50 acetonitrile:water).

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: System Suitability Testing

This protocol should be performed at the beginning of each analytical run to ensure the LC-MS/MS system is performing adequately.

  • Blank Injection: Inject a blank sample (e.g., mobile phase A) to ensure there is no carryover from previous injections.

  • Zero Calibrator (Blank + IS): Inject a blank matrix sample spiked only with the d5-internal standard to confirm the absence of interfering peaks at the retention time of mandelic acid.

  • Low-Level Quality Control (LLQC) Injections: Inject at least six replicates of the LLQC sample.

  • Acceptance Criteria:

    • Peak Area Reproducibility: The relative standard deviation (%RSD) of the d5-internal standard peak area should be ≤ 15%.

    • Retention Time Stability: The retention time for both mandelic acid and d5-mandelic acid should not vary by more than ± 0.2 minutes.

    • Peak Shape: The tailing factor for both peaks should be between 0.8 and 1.5.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Spike Spike with d5-Mandelic Acid IS Sample->Spike Precipitate Protein Precipitation & Centrifugation Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Gradient LC Gradient Separation Inject->Gradient Detect MS/MS Detection (MRM) Gradient->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Mandelic Acid Calibrate->Quantify Troubleshooting_Workflow Start Inaccurate Quantification Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Adjust_Gradient Adjust Gradient Slope Check_Coelution->Adjust_Gradient No Check_Purity Check IS Purity Check_Coelution->Check_Purity Yes Adjust_Gradient->Check_Coelution Analyze_IS_Alone Analyze High Conc. IS Check_Purity->Analyze_IS_Alone No Check_Fragmentation Check In-Source Fragmentation Check_Purity->Check_Fragmentation Yes Analyze_IS_Alone->Check_Purity Optimize_MS Optimize MS Source Conditions Check_Fragmentation->Optimize_MS No End Accurate Quantification Check_Fragmentation->End Yes Optimize_MS->Check_Fragmentation

References

Technical Support Center: Quantification of Mandelic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Mandelic acid-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Mandelic acid-d5?

Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) refer to the alteration of ionization efficiency of the target analyte, in this case, Mandelic acid-d5, by co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In the analysis of biological samples such as urine or plasma, common sources of matrix effects include salts, endogenous metabolites, and phospholipids.[2][5] For Mandelic acid, a study has shown a very strong matrix effect in urine, which makes the use of an internal standard crucial for reliable results.[6][7][8]

Q2: I'm using Mandelic acid-d5 as an internal standard. Shouldn't that automatically correct for matrix effects?

While stable isotope-labeled (SIL) internal standards like Mandelic acid-d5 are the preferred choice for compensating for matrix effects, they are not always a complete solution.[1][9] For effective compensation, the SIL internal standard must co-elute with the analyte and be affected by the matrix in the exact same way.[10] However, a phenomenon known as "differential matrix effects" can occur, where the analyte and the SIL internal standard experience different degrees of ion suppression or enhancement.[9][11] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix components as they elute.[10] The deuterium (B1214612) isotope effect can sometimes cause slight changes in retention time compared to the non-labeled compound.[1][10] Therefore, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[9]

Q3: My Mandelic acid-d5 signal is inconsistent or lower than expected. How do I troubleshoot this?

Inconsistent or low signal intensity for Mandelic acid-d5 can be a primary indicator of significant matrix effects, specifically ion suppression. Here is a step-by-step guide to troubleshooting this issue:

Troubleshooting Guide: Low or Inconsistent Signal Intensity

Step Action Rationale
1 Evaluate Matrix Effects Quantitatively Determine the extent of ion suppression or enhancement. This can be done by comparing the peak area of Mandelic acid-d5 in a neat solution to its peak area when spiked into an extracted blank matrix.[12] A significant difference indicates a strong matrix effect.
2 Optimize Sample Preparation The goal is to remove interfering matrix components before LC-MS/MS analysis.[13] Consider switching to a more rigorous sample cleanup method.
Protein Precipitation (PPT)A simple but often insufficient method. Can result in significant ion suppression from remaining phospholipids.[13]
Liquid-Liquid Extraction (LLE)Offers cleaner extracts than PPT. Optimize the pH and choice of organic solvent to selectively extract Mandelic acid.[13]
Solid-Phase Extraction (SPE)Generally provides the cleanest extracts by selectively isolating the analyte.[14]
3 Optimize Chromatographic Conditions Adjust the HPLC/UHPLC method to separate Mandelic acid-d5 from the region of ion suppression.[4][14] This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
4 Check for Co-elution Verify that the Mandelic acid analyte and the Mandelic acid-d5 internal standard are co-eluting perfectly. Even a small shift in retention time can lead to differential matrix effects.[10] If they are separating, consider using a column with slightly lower resolution to ensure they elute together.[10]
5 Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components.[15] However, ensure that the Mandelic acid concentration remains above the lower limit of quantification (LLOQ).
6 Switch Ionization Mode/Polarity If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.[15] Alternatively, switching from positive to negative ionization mode (or vice versa) may help, as fewer compounds are typically ionized in negative mode.[15]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low/Inconsistent Signal quant_ME 1. Quantify Matrix Effect start->quant_ME opt_prep 2. Optimize Sample Prep quant_ME->opt_prep Significant ME opt_chrom 3. Optimize Chromatography opt_prep->opt_chrom coelution 4. Verify Co-elution opt_chrom->coelution dilute 5. Dilute Sample coelution->dilute ion_mode 6. Change Ionization Mode dilute->ion_mode resolve Issue Resolved ion_mode->resolve Sample_Preparation_Workflow start Urine Sample spike Spike with Mandelic acid-d5 start->spike dilute Dilute with 2% Acetic Acid spike->dilute filter Filter (0.2 um) dilute->filter inject Inject into LC-MS/MS filter->inject

References

Technical Support Center: Preventing In-Source Fragmentation of Mandelic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address in-source fragmentation (ISF) of Mandelic acid-d5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Understanding In-Source Fragmentation

In-source fragmentation is a phenomenon that occurs in the ion source of a mass spectrometer, where analyte ions fragment before they enter the mass analyzer. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, complicating quantification and structural elucidation. For Mandelic acid-d5, a common fragmentation pathway involves the loss of the carboxyl group (-COOH).

The primary causes of in-source fragmentation in Electrospray Ionization (ESI), a common technique for analyzing compounds like Mandelic acid, are excessive energy transfer to the ions in the ion source. This energy is primarily influenced by two key parameters: the cone voltage (also referred to as declustering potential or fragmentor voltage) and the source temperature.[1][2][3]

Troubleshooting Guide: Minimizing In-Source Fragmentation of Mandelic Acid-d5

This guide provides a systematic approach to identify and mitigate in-source fragmentation of Mandelic acid-d5.

Problem: Low intensity of the precursor ion for Mandelic acid-d5 (e.g., [M-H]⁻ at m/z 156.08 for negative ion mode) and the appearance of a significant fragment ion (e.g., at m/z 111.06, corresponding to the loss of the carboxyl group).

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Precursor Ion Signal & High Fragment Ion Signal optimize_cone_voltage Optimize Cone Voltage start->optimize_cone_voltage Initial Step optimize_source_temp Optimize Source Temperature optimize_cone_voltage->optimize_source_temp If fragmentation persists result Reduced Fragmentation & Improved Precursor Signal optimize_cone_voltage->result Fragmentation Resolved check_mobile_phase Evaluate Mobile Phase Composition optimize_source_temp->check_mobile_phase If fragmentation persists optimize_source_temp->result Fragmentation Resolved check_mobile_phase->result Implement Changes

Caption: A step-by-step workflow for troubleshooting in-source fragmentation.

Detailed Steps:

  • Optimize Cone Voltage (Declustering Potential/Fragmentor Voltage): This is often the most critical parameter influencing in-source fragmentation.[2][3]

    • Action: Gradually decrease the cone voltage in small increments (e.g., 5-10 V) while monitoring the ion intensities of the Mandelic acid-d5 precursor and its primary fragment.

    • Expected Outcome: A lower cone voltage will reduce the energy of collisions in the source, thereby decreasing fragmentation and increasing the precursor ion signal.

  • Optimize Source Temperature: High source temperatures can cause thermal degradation of the analyte, leading to fragmentation.[1]

    • Action: Reduce the source temperature in increments of 20-25°C.

    • Expected Outcome: A lower temperature can minimize thermal decomposition, preserving the intact precursor ion. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal.

  • Evaluate Mobile Phase Composition: The mobile phase can influence ionization efficiency and analyte stability.

    • Action: If using a high percentage of organic solvent or strong acid modifiers, consider reducing the concentration. For negative ion mode analysis of Mandelic acid, a weak base like ammonium (B1175870) acetate (B1210297) or formate (B1220265) may be a suitable alternative to formic acid.

    • Expected Outcome: A less harsh mobile phase can improve the stability of the Mandelic acid-d5 ion and reduce fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion and major fragment for Mandelic acid-d5 in negative ion mode ESI-MS?

A1: In negative ion mode, you would expect to see the deprotonated molecule, [M-H]⁻, as the precursor ion. For Mandelic acid-d5 (C₈H₃D₅O₃), the approximate m/z would be 156.08. The most common in-source fragment results from the loss of the neutral carboxyl group (HCOOH), leading to a fragment ion with an approximate m/z of 111.06.

Q2: How does cone voltage affect the fragmentation of Mandelic acid-d5?

A2: The cone voltage creates an electric field that accelerates ions from the atmospheric pressure region of the ion source into the mass analyzer. Higher cone voltages lead to more energetic collisions between the ions and residual gas molecules, which can induce fragmentation. For Mandelic acid-d5, increasing the cone voltage will typically decrease the intensity of the [M-H]⁻ ion and increase the intensity of the fragment ion.

Q3: Can the source temperature really make a difference in the fragmentation of a small molecule like Mandelic acid-d5?

A3: Yes. While Mandelic acid is not considered extremely thermally labile, high source temperatures can contribute to its degradation. The source temperature aids in the desolvation of the ESI droplets, but excessive heat can provide enough energy to break weaker bonds within the molecule, such as the bond between the phenyl group and the carboxylic acid group, especially when the molecule is already ionized.

Q4: Are there any other instrument parameters that I should consider?

A4: While cone voltage and source temperature are the primary factors, other parameters can have a secondary effect:

  • Nebulizer Gas Flow: This affects the size of the ESI droplets. Optimizing this can lead to more efficient and gentler ionization.

  • Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Inefficient desolvation can lead to the formation of adducts and may indirectly affect ion stability.

Data Presentation

The following tables summarize the expected effects of key ESI source parameters on the in-source fragmentation of Mandelic acid-d5.

Table 1: Effect of Cone Voltage on Ion Intensities

Cone Voltage (V)Precursor Ion [M-H]⁻ Intensity (cps)Fragment Ion Intensity (cps)Ratio (Precursor/Fragment)
Low (e.g., 10-20)HighLowHigh
Medium (e.g., 30-50)MediumMediumMedium
High (e.g., >60)LowHighLow

Table 2: Effect of Source Temperature on Ion Intensities

Source Temperature (°C)Precursor Ion [M-H]⁻ Intensity (cps)Fragment Ion Intensity (cps)Comments
Low (e.g., 250-300)May be lower due to incomplete desolvationGenerally lowRisk of adduct formation
Optimal (e.g., 300-400)HighLowGood balance of desolvation and stability
High (e.g., >450)DecreasingIncreasingPotential for thermal degradation

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters to Minimize In-Source Fragmentation of Mandelic Acid-d5

Objective: To determine the optimal cone voltage and source temperature to maximize the signal of the Mandelic acid-d5 precursor ion ([M-H]⁻) and minimize in-source fragmentation.

Materials:

  • LC-MS system with an electrospray ionization (ESI) source.

  • Mandelic acid-d5 standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • LC mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium acetate; Mobile Phase B: Acetonitrile with 0.1% formic acid or 5mM ammonium acetate).

Methodology:

  • Initial Setup:

    • Infuse the Mandelic acid-d5 standard solution directly into the mass spectrometer using a syringe pump to achieve a stable signal. Alternatively, perform repeated injections of the standard during an isocratic LC run.

    • Set the mass spectrometer to acquire data in full scan mode in the negative ion mode, monitoring a mass range that includes the precursor ion (m/z ~156) and the expected fragment ion (m/z ~111).

    • Start with the instrument manufacturer's recommended default ESI source parameters.

  • Cone Voltage Optimization:

    • Set the source temperature to a moderate value (e.g., 350°C).

    • Acquire a series of scans at different cone voltage settings, starting from a low value (e.g., 10 V) and increasing in increments of 5 or 10 V up to a higher value (e.g., 80 V).

    • For each setting, record the average intensity of the precursor ion and the fragment ion.

    • Plot the intensities of both ions as a function of the cone voltage. Select the cone voltage that provides the highest intensity for the precursor ion while keeping the fragment ion intensity at an acceptable minimum.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Acquire a series of scans at different source temperature settings, starting from a lower value (e.g., 250°C) and increasing in increments of 25°C up to a higher value (e.g., 500°C).

    • For each setting, record the average intensity of the precursor ion and the fragment ion.

    • Plot the intensities of both ions as a function of the source temperature. Select the temperature that maximizes the precursor ion signal without causing a significant increase in fragmentation.

Logical Relationship of Optimization Steps:

OptimizationLogic start Start with Standard Infusion/ LC-MS Setup cone_voltage_ramp Vary Cone Voltage (Fixed Source Temperature) start->cone_voltage_ramp select_optimal_cv Select Optimal Cone Voltage cone_voltage_ramp->select_optimal_cv source_temp_ramp Vary Source Temperature (Optimal Cone Voltage) select_optimal_cv->source_temp_ramp select_optimal_st Select Optimal Source Temperature source_temp_ramp->select_optimal_st final_method Final Optimized Method select_optimal_st->final_method

Caption: The logical sequence for optimizing ESI source parameters.

References

Addressing poor peak shape in mandelic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with poor peak shape in mandelic acid chromatography.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, most commonly observed as peak tailing, can significantly compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My mandelic acid peak is tailing. What are the most common causes?

Peak tailing for an acidic compound like mandelic acid in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[1][2] Specifically, residual silanol (B1196071) groups on the silica-based packing material can interact with the carboxyl group of mandelic acid, leading to a secondary, undesirable retention mechanism that causes tailing.[1]

Other potential causes include:

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimal, mandelic acid can exist in both ionized and non-ionized forms, leading to peak distortion.[3]

  • Column contamination or degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[4][5]

  • Extra-column effects: Issues such as excessive tubing length, dead volumes in fittings, or a poorly packed column can contribute to peak broadening and tailing.[1]

  • Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[4][6]

Q2: How can I systematically troubleshoot peak tailing for mandelic acid?

Follow this workflow to diagnose and resolve peak tailing:

G start Poor Mandelic Acid Peak Shape (Tailing) check_mobile_phase Step 1: Verify Mobile Phase pH and Composition start->check_mobile_phase check_column Step 2: Evaluate Column Performance check_mobile_phase->check_column No Issue solution_ph Adjust pH to ~2.5-3.5 Add 0.1% TFA or Formic Acid check_mobile_phase->solution_ph Issue Found check_system Step 3: Inspect HPLC System check_column->check_system No Issue solution_column Flush with strong solvent Replace guard or analytical column check_column->solution_column Issue Found solution_system Check for leaks and dead volume Optimize tubing and connections check_system->solution_system Issue Found end Symmetrical Peak Shape solution_ph->end solution_column->end solution_system->end G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Si-OH (Residual Silanol) mandelic Mandelic Acid (R-COOH) mandelic->silanol Secondary Interaction (Hydrogen Bonding)

References

Improving sensitivity for low-level mandelic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sensitive mandelic acid detection. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in the quantification of low-level mandelic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique offers the highest sensitivity for low-level mandelic acid detection?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for detecting low concentrations of mandelic acid, especially in complex matrices like urine.[1][2][3] This technique provides high accuracy and low detection limits.[2] Other sensitive methods include gas chromatography with electron-capture detection (GC-ECD) after derivatization and chemiluminescence (CL) detection coupled with flow injection analysis.[4][5]

Q2: How can I improve the retention of mandelic acid in reversed-phase HPLC?

Mandelic acid is a hydrophilic compound, which can lead to poor retention on traditional C18 columns.[6] To improve retention, you can:

  • Use a Mixed-Mode Column: Columns like the Amaze TR combine reversed-phase and anion-exchange mechanisms to better retain hydrophilic acids.[6]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or phosphoric acid) will ensure the mandelic acid is in its non-ionized form, increasing its hydrophobicity and retention on a reversed-phase column.[7]

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with mandelic acid, enhancing its retention.

Q3: What are the common challenges when analyzing mandelic acid in biological samples like urine?

The primary challenge is the "matrix effect," where co-eluting substances from the complex sample matrix (like urine) interfere with the ionization of mandelic acid in the mass spectrometer, leading to inaccurate quantification.[3] Sample preparation is crucial to minimize this effect. Other challenges include potential interference from structurally similar compounds.[8]

Q4: Is derivatization necessary for GC analysis of mandelic acid?

Yes, derivatization is typically required for GC analysis to increase the volatility and thermal stability of mandelic acid. Common methods involve esterification of the carboxylic acid group and/or derivatization of the hydroxyl group. For example, enantiomers of mandelic acid have been derivatized with isopropanol (B130326) to form isopropyl esters for GC analysis.[5][9]

Q5: Can electrochemical sensors be used for sensitive mandelic acid detection?

Yes, various electrochemical sensors have been developed for the sensitive and even enantioselective detection of mandelic acid.[10] These sensors often use modified glassy carbon electrodes (GCEs) and techniques like differential pulse voltammetry to achieve low detection limits, with some reported as low as 0.09 mM for L-MA.[10]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Low Resolution in HPLC

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Ensure the mobile phase pH is low enough to suppress the ionization of mandelic acid. Consider adding 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[7][11]
Column Incompatibility For hydrophilic compounds like mandelic acid, a standard C18 column may not provide adequate retention.[6] Consider using a mixed-mode or polar-embedded column.
Sample Overload Reduce the injection volume or dilute the sample.
Matrix Interference Improve the sample clean-up procedure. Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

Issue 2: Low Signal Intensity or High Detection Limit

Potential Cause Troubleshooting Step
Suboptimal Detector Wavelength (HPLC-UV) The detection wavelength for mandelic acid is typically set around 230 nm.[11] Verify your detector settings.
Inefficient Ionization (LC-MS/MS) Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). The matrix effect can suppress ionization; improve sample preparation to mitigate this.[3]
Inefficient Sample Extraction The extraction recovery for mandelic acid can be pH-dependent. Acidify the sample before extraction with an organic solvent like ethyl acetate.[12] A technique like microextraction by packed sorbent (MEPS) can improve recovery.[13]
Analyte Degradation Ensure proper sample storage and handling to prevent degradation of mandelic acid.

Performance of Different Detection Methods

The following table summarizes the performance of various analytical methods for mandelic acid detection based on published data.

Method Matrix Limit of Detection (LOD) Linear Range Key Advantages
HPLC-UV with MIMEPS Urine0.06 µg/mL[13]0.2 - 20 µg/mL[13]Selective, rapid sample prep, environmentally friendly.[13]
LC-MS/MS Urine0.02 mg/L (0.02 µg/mL)[3]5 - 100 ng/mL[2]High sensitivity and selectivity, mitigates matrix effects with internal standards.[2][3]
GC-FID (with derivatization) Urine5-8 mg/L (for S-MA and R-MA)[5]Not SpecifiedGood for enantiomeric separation.
GC-ECD (with derivatization) Urine1 mg/L[5]Not SpecifiedHigher sensitivity than GC-FID.[5]
Flow Injection - Chemiluminescence Capsules, Urine0.072 µg/mL[4]1.46 - 342.0 µg/mL[4]Rapid and sensitive.[4]
Electrochemical Sensor Solution0.09 mM (for L-MA)[10]0.5 - 30 mM[10]Enables stereoselective recognition.[10]

Experimental Protocols & Workflows

Protocol 1: Sample Preparation using Microextraction by Packed Sorbent (MEPS) for HPLC-UV

This protocol is based on a method for the selective determination of mandelic acid in urine samples.[13]

Materials:

  • Urine sample

  • Molecularly Imprinted Polymer (MIP) for MEPS

  • Methanol (B129727) (washing solvent)

  • Methanol/acetic acid solution (elution solvent)

  • HPLC-UV system

Procedure:

  • Conditioning: Condition the MIP sorbent in the MEPS syringe with the elution solvent followed by the washing solvent.

  • Sample Loading: Draw 500 µL of the urine sample (pH adjusted) into the syringe and eject the liquid. Repeat for a total of 5 extraction cycles.[13]

  • Washing: Wash the sorbent with 100 µL of methanol to remove interferences.

  • Elution: Elute the retained mandelic acid from the sorbent using 100 µL of the methanol/acetic acid solution.

  • Analysis: Inject the eluate directly into the HPLC-UV system for analysis.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the sensitive quantification of mandelic acid in a biological matrix using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Urine) Spike 2. Spike Internal Standard (e.g., MA-D5) Sample->Spike Acidify 3. Acidification (e.g., HCl) Spike->Acidify Extract 4. Extraction (e.g., LLE or SPE) Acidify->Extract Dry 5. Dry & Reconstitute Extract->Dry LC 6. LC Separation (Reversed-Phase Column) Dry->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Electrospray Ionization (ESI) Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve Integrate->Calibrate Quantify 10. Quantification Calibrate->Quantify

Caption: General workflow for mandelic acid quantification by LC-MS/MS.

Troubleshooting Logic for Low Signal Intensity

This decision tree helps diagnose the root cause of a weak analytical signal for mandelic acid.

G Start Start: Low Mandelic Acid Signal Detected CheckInstrument Is the instrument performing correctly? Start->CheckInstrument CheckSample Is the sample preparation adequate? CheckInstrument->CheckSample Yes Sol_Instrument Solution: - Calibrate Instrument - Perform Maintenance - Check Detector CheckInstrument->Sol_Instrument No CheckMethod Are the method parameters optimal? CheckSample->CheckMethod Yes Sol_Sample Solution: - Optimize Extraction pH - Verify Recovery - Check for Degradation CheckSample->Sol_Sample No Sol_Method Solution: - Optimize Mobile Phase - Adjust MS Parameters - Check Column Integrity CheckMethod->Sol_Method No End Problem Resolved CheckMethod->End Yes Sol_Instrument->Start Re-analyze Sol_Sample->Start Re-analyze Sol_Method->Start Re-analyze

Caption: Troubleshooting decision tree for low mandelic acid signal.

References

Purity issues with synthesized Mandelic acid-d5 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Mandelic acid-d5.

Troubleshooting Guide

This guide addresses common purity issues encountered during the synthesis and handling of Mandelic acid-d5 standard.

Issue Potential Cause Recommended Action
Low Chemical Purity Incomplete reaction or purification.1. Purification: Re-purify the compound using recrystallization or column chromatography. 2. Reaction Monitoring: In future syntheses, monitor the reaction progress using TLC or LC-MS to ensure completion.
Presence of starting materials (e.g., Benzaldehyde-d5, sodium cyanide).1. Analysis: Use NMR or GC-MS to identify and quantify residual starting materials. 2. Purification: Employ a purification method effective at removing the specific starting material (e.g., an aqueous wash to remove cyanide salts).
Presence of side-products (e.g., mandelonitrile-d5, mandelic acid dimer).[1]1. Analysis: Use LC-MS to identify potential side-products. 2. Hydrolysis Check: Ensure complete hydrolysis of the nitrile intermediate if this synthetic route is used. 3. Dimer Dissociation: If dimer formation is suspected, purification by crystallization from an aqueous solution, potentially with pH adjustment, can help dissociate the dimer.[1][2]
Low Isotopic Purity (Presence of d0-d4 species) Incomplete deuteration of starting materials.1. Source Verification: Confirm the isotopic purity of the deuterated starting materials (e.g., Benzaldehyde-d5) from the supplier's Certificate of Analysis. 2. MS Analysis: Use high-resolution mass spectrometry to determine the isotopic distribution.[3]
H/D exchange during synthesis or workup.1. Solvent Choice: Avoid acidic or basic conditions in protic solvents (H2O, MeOH) at elevated temperatures, which can facilitate back-exchange. Use deuterated solvents where appropriate and feasible. 2. Temperature Control: Perform reaction and workup steps at the lowest effective temperature.
Presence of Unidentified Peaks in Analytical Chromatogram (HPLC, GC) Contamination from solvents, glassware, or reagents.1. Blank Runs: Analyze a blank injection of the mobile phase/solvent to identify system-related peaks. 2. Glassware Cleaning: Ensure all glassware is scrupulously cleaned and rinsed with high-purity solvent. 3. Reagent Purity: Verify the purity of all reagents used in the synthesis and analysis.
Degradation of the standard.1. Storage: Store the Mandelic acid-d5 standard at the recommended temperature, protected from light and moisture. 2. Re-analysis: Re-analyze a freshly prepared solution of the standard to confirm degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for Mandelic acid-d5 in 1H and 13C NMR?

A1: The 1H NMR spectrum of Mandelic acid-d5 is expected to show signals for the hydroxyl (-OH) and alpha-proton (-CH), but the aromatic signals corresponding to the phenyl ring will be absent due to deuteration. The chemical shifts can be influenced by the solvent used.[4][5] In the 13C NMR spectrum, the carbon signals of the deuterated phenyl ring will be observed as multiplets with attenuated intensity due to C-D coupling.

Q2: How can I determine the isotopic purity of my Mandelic acid-d5 standard?

A2: The most accurate method for determining isotopic purity is high-resolution mass spectrometry (HRMS).[3][6] By analyzing the mass spectrum, you can determine the relative abundance of the d5 isotopologue compared to less-deuterated species (d0-d4). This allows for the calculation of the isotopic enrichment.

Q3: What is a suitable HPLC method for assessing the chemical purity of Mandelic acid-d5?

A3: A reverse-phase HPLC method is commonly used for the analysis of Mandelic acid.[7] A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture with an acidic modifier like phosphoric acid or formic acid.[8] Detection is typically performed using a UV detector at a wavelength around 225-230 nm.[7][9]

Q4: Can I use GC-MS to analyze Mandelic acid-d5?

A4: Yes, GC-MS can be used for the analysis of Mandelic acid-d5, but it typically requires derivatization to increase its volatility.[10] A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters.[10][11]

Q5: My Mandelic acid-d5 standard is a white crystalline solid. How should I store it?

A5: Mandelic acid is a white crystalline solid.[12] It is recommended to store Mandelic acid-d5 in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is advisable.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of Mandelic acid-d5.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents:

  • Mandelic acid-d5 standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid or formic acid.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 30:70 v/v). Acidify the mobile phase by adding a small amount of phosphoric acid or formic acid (e.g., 0.1%).[8] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of Mandelic acid-d5 and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 25 °C.[9]

    • Detection Wavelength: 230 nm.[7]

  • Analysis: Inject the standard solutions and a blank (mobile phase) into the HPLC system.

  • Data Analysis: Identify the peak corresponding to Mandelic acid-d5. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of Mandelic acid-d5 by recrystallization.

Equipment:

  • Erlenmeyer flasks.

  • Hot plate with stirring capability.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Reagents:

  • Crude Mandelic acid-d5.

  • Distilled water or an organic solvent (e.g., benzene).[13]

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent (e.g., water) to the crude Mandelic acid-d5 to dissolve it completely.[14]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_evaluation Purity Evaluation cluster_decision Decision cluster_outcome Outcome start Synthesized Mandelic acid-d5 dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC-UV Analysis (Chemical Purity) dissolve->hplc hrms HRMS Analysis (Isotopic Purity) dissolve->hrms nmr NMR Analysis (Structure & Impurities) dissolve->nmr chem_pure Chemical Purity > 98%? hplc->chem_pure iso_pure Isotopic Purity > 99%? hrms->iso_pure decision Meets Specs? nmr->decision chem_pure->decision iso_pure->decision pass Release Standard decision->pass Yes fail Further Purification decision->fail No

Caption: Workflow for the purity analysis of synthesized Mandelic acid-d5.

Mandelic_Acid_Metabolic_Pathway cluster_pathway Mandelate Degradation Pathway (Pseudomonas putida) S_Mandelate (S)-Mandelic Acid Benzoylformate Benzoylformate S_Mandelate->Benzoylformate Mandelate Dehydrogenase R_Mandelate (R)-Mandelic Acid R_Mandelate->S_Mandelate Mandelate Racemase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoic Acid Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase Downstream Downstream Metabolism Benzoate->Downstream

Caption: Simplified metabolic pathway of Mandelic acid degradation in Pseudomonas putida.[16][17]

References

Validation & Comparative

A Comparative Guide to Method Validation for Mandelic Acid Analysis: Deuterated Standard vs. Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mandelic acid is crucial in various applications, from therapeutic drug monitoring to toxicology studies. The choice of analytical methodology significantly impacts the reliability and robustness of these measurements. This guide provides a detailed comparison of method validation for mandelic acid analysis, focusing on the increasingly prevalent use of a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus traditional alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a stable isotope-labeled internal standard, such as deuterated mandelic acid, is widely regarded as the gold standard for quantitative bioanalysis. Its structural and chemical similarity to the analyte allows it to mimic the analyte's behavior during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This leads to enhanced accuracy and precision, which is paramount in regulated environments.

This guide presents a comprehensive overview of the validation parameters for these methods, supported by experimental data from peer-reviewed studies. Detailed experimental protocols are provided to facilitate the implementation and evaluation of these techniques in your laboratory.

Performance Comparison of Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods for mandelic acid quantification. The data highlights the superior sensitivity and precision typically achieved with LC-MS/MS using a deuterated internal standard.

Table 1: Method Validation Parameters for Mandelic Acid Analysis using LC-MS/MS with a Deuterated Internal Standard

Validation ParameterPerformance Metric
Linearity (Range)0.1 - 100 µg/mL (R² > 0.99)
Limit of Detection (LOD)0.02 mg/L[1]
Limit of Quantitation (LOQ)0.075 mg/L[1]
Accuracy
Intra-assay95.2% - 104.5%
Inter-assay97.8% - 102.3%
Precision (%CV)
Intra-assay< 5%
Inter-assay< 7%
Recovery> 90%
Matrix EffectCompensated by internal standard

Table 2: Method Validation Parameters for Alternative Methods for Mandelic Acid Analysis

Validation ParameterHPLC-UVGC-MS
Linearity (Range)0.2 - 20 µg/mL (R² = 0.9994)[2]1.25 - 160 µg/mL
Limit of Detection (LOD)0.06 µg/mL[2]-
Limit of Quantitation (LOQ)0.2 µg/mL[2]1.25 µg/mL[3]
Accuracy
Intra-assay-8.4% to -11.1% (bias)[2]-
Inter-assay--
Precision (%CV)
Intra-assay3.6% - 4.7%[2]< 10%
Inter-assay3.8% - 5.1%[2]< 15%
Recovery> 88.8%[2]83.5% - 91.5%[3]
Matrix EffectPotential for significant interferenceDerivatization may reduce matrix effects

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the LC-MS/MS method with a deuterated internal standard and an HPLC-UV method.

Protocol 1: LC-MS/MS Method with Deuterated Internal Standard

This protocol describes a robust and sensitive method for the quantification of mandelic acid in human urine using a deuterated internal standard.

1. Materials and Reagents:

  • Mandelic acid reference standard

  • Mandelic acid-d5 (deuterated internal standard)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges

2. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

3. Sample Preparation:

  • Thaw urine samples at room temperature.

  • To a 100 µL aliquot of urine, add 20 µL of the deuterated internal standard working solution (e.g., 10 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both mandelic acid and its deuterated internal standard in negative ion mode.

5. Method Validation:

  • Validate the method according to FDA or ICH guidelines for bioanalytical method validation, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: HPLC-UV Method

This protocol outlines a more traditional approach for mandelic acid analysis, which can be a viable alternative when LC-MS/MS is not available.

1. Materials and Reagents:

  • Mandelic acid reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphoric acid

  • Human urine (drug-free)

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

3. Sample Preparation:

  • Thaw urine samples at room temperature.

  • To a 500 µL aliquot of urine, add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

4. HPLC-UV Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 225 nm.

5. Method Validation:

  • Perform method validation as per regulatory guidelines, paying close attention to selectivity to ensure that co-eluting endogenous components do not interfere with the mandelic acid peak.

Visualizing the Workflow

To better understand the logical flow of the method validation process, the following diagrams illustrate the key steps involved.

MethodValidationWorkflow cluster_planning 1. Planning & Development cluster_analysis 3. Sample Analysis & Reporting dev Method Development (Analyte & IS Characterization) protocol Protocol Definition dev->protocol selectivity Selectivity & Specificity protocol->selectivity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision recovery Recovery protocol->recovery matrix_effect Matrix Effect protocol->matrix_effect stability Stability protocol->stability sample_analysis Study Sample Analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis stability->sample_analysis report Validation Report Generation sample_analysis->report

Caption: Workflow for Bioanalytical Method Validation.

Deuterated_vs_Alternative cluster_deuterated Method with Deuterated Standard (LC-MS/MS) cluster_alternative Alternative Method (e.g., HPLC-UV) ds_start Sample + Deuterated IS ds_prep Sample Preparation (e.g., SPE) ds_start->ds_prep ds_analysis LC-MS/MS Analysis ds_prep->ds_analysis ds_result Accurate & Precise Results (Matrix Effects Compensated) ds_analysis->ds_result alt_start Sample alt_prep Sample Preparation (e.g., Protein Precipitation) alt_start->alt_prep alt_analysis HPLC-UV Analysis alt_prep->alt_analysis alt_result Results Susceptible to Matrix Effects & Variability alt_analysis->alt_result

References

A Head-to-Head Comparison: Mandelic Acid-d5 vs. 13C-Mandelic Acid as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mandelic acid, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Mandelic acid-d5 and 13C-mandelic acid. While both are utilized to correct for variability during sample preparation and analysis, their performance characteristics can differ significantly, impacting the accuracy and precision of results. This comparison is supported by established principles of isotopic analysis and data from analogous compounds.

Performance Comparison: The Isotope Effect in Focus

The primary differentiator between deuterated (d5) and carbon-13 (13C) labeled internal standards lies in the "isotope effect". The substantial mass difference between hydrogen and deuterium (B1214612) can lead to altered physicochemical properties in Mandelic acid-d5 compared to the unlabeled analyte. This can manifest as a slight shift in chromatographic retention time, potentially compromising the accuracy of correction for matrix effects, especially in complex biological samples.[1][2] In contrast, 13C-labeled internal standards are generally considered the gold standard as they exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring more robust and reliable quantification.[2][3][4]

Table 1: Performance Characteristics of Mandelic acid-d5 vs. 13C-mandelic acid

Performance ParameterMandelic acid-d513C-mandelic acidRationale
Chromatographic Co-elution Potential for slight retention time shift from the analyte.Co-elutes perfectly with the analyte.The greater mass difference in deuterium labeling can lead to chromatographic separation (isotope effect).[1][2]
Matrix Effect Compensation Good, but can be compromised if chromatographic separation occurs.Excellent, provides the most accurate compensation.Co-elution ensures that the analyte and internal standard experience the same ion suppression or enhancement.[3]
Accuracy & Precision High, but potentially lower than 13C-IS in complex matrices.Very High.More effective correction for variability leads to improved data quality.[2]
Isotopic Stability Generally stable, with low risk of H/D exchange on the phenyl ring.Highly stable with no risk of isotope exchange.Carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule.
Commercial Availability & Cost More widely available and generally less expensive.Less common and typically more expensive.Synthesis of 13C-labeled compounds is often more complex.

Experimental Protocol: Quantification of Mandelic Acid in Urine by LC-MS/MS

This protocol provides a representative method for the quantitative analysis of mandelic acid in human urine using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of urine sample, add 10 µL of a 1 µg/mL internal standard solution (either Mandelic acid-d5 or 13C-mandelic acid in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:methanol with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions (Example):

    • Mandelic Acid: 151.0 -> 107.0

    • Mandelic acid-d5: 156.0 -> 112.0

    • 13C-mandelic acid (with one 13C): 152.0 -> 108.0

3. Data Analysis:

  • Quantify mandelic acid by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of mandelic acid standards.

  • Determine the concentration of mandelic acid in the unknown samples from the calibration curve.

Visualizations

G Experimental Workflow for Mandelic Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard urine->add_is protein_ppt Protein Precipitation add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of mandelic acid in a biological matrix.

G Logical Comparison of Internal Standards cluster_d5 Characteristics of Mandelic acid-d5 cluster_c13 Characteristics of 13C-mandelic acid IS_Choice Choice of Internal Standard Deuterated Mandelic acid-d5 IS_Choice->Deuterated Carbon13 13C-mandelic acid IS_Choice->Carbon13 d5_pro1 Cost-Effective d5_pro2 Widely Available d5_con1 Potential Isotope Effect d5_con2 Risk of Chromatographic Shift c13_pro1 Co-elution with Analyte c13_pro2 Superior Accuracy c13_pro3 Ideal for Complex Matrices c13_con1 Higher Cost

Caption: A logical comparison of the key characteristics of Mandelic acid-d5 and 13C-mandelic acid as internal standards.

G Chemical Structures cluster_mandelic Mandelic Acid cluster_d5 Mandelic acid-d5 cluster_c13 13C-mandelic acid ma_img d5_img c13_img

Caption: Chemical structures of mandelic acid, Mandelic acid-d5, and 13C-mandelic acid. Note: The image for 13C-mandelic acid shows labeling on the carboxylic acid carbon as an example.

Conclusion

For the quantitative analysis of mandelic acid, a 13C-labeled internal standard is theoretically superior to Mandelic acid-d5. The primary advantage of the 13C-labeled standard is its ability to co-elute with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[2][3][4] While deuterated standards like Mandelic acid-d5 are often more accessible and cost-effective, researchers must be aware of the potential for chromatographic separation from the analyte, which can compromise the accuracy of the results, especially in complex biological matrices.[1][2] For assays requiring the highest level of confidence and accuracy, the investment in a 13C-labeled internal standard is well-justified by the improved precision and reliability of the data.

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for Mandelic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of mandelic acid. The information presented is based on a comprehensive review of published experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs.

Mandelic acid, a key metabolite of styrene, is frequently monitored in biological samples for occupational and environmental exposure assessment.[1][2][3] The choice between HPLC-UV and LC-MS/MS for its quantification depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

Performance Characteristics: A Side-by-Side Comparison

The quantitative performance of HPLC-UV and LC-MS/MS methods for mandelic acid analysis is summarized below. Data has been compiled from various validation studies to provide a comparative overview.

Performance ParameterHPLC-UVLC-MS/MSKey Considerations
Limit of Detection (LOD) 0.06 µg/mL[2]0.02 mg/L (0.02 µg/mL)[1], 2.24 ng/mL (0.00224 µg/mL)[4]LC-MS/MS generally offers significantly lower detection limits, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) 0.2 µg/mL[2]0.075 mg/L (0.075 µg/mL)[1], 7.47 ng/mL (0.00747 µg/mL)[4]The lower LOQ of LC-MS/MS allows for accurate quantification of mandelic acid at very low concentrations.
**Linearity (R²) **> 0.999[2]> 0.999[4]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) -8.4% to -11.1% (expressed as bias)[2]> 82%[1]Both methods can achieve high accuracy. However, matrix effects can influence LC-MS/MS accuracy if not properly compensated for, often through the use of isotopically labeled internal standards.[1]
Precision (% RSD) Intra-day: 3.6-4.7% Inter-day: 3.8-5.1%[2]< 11%[1]Both methods demonstrate good precision, with relative standard deviations typically well within acceptable limits for bioanalytical methods.
Specificity Prone to overestimation due to co-eluting interferences from the matrix.[1][3]Highly specific due to the monitoring of specific precursor-to-product ion transitions. Less susceptible to chromatographic interferences.The high specificity of MS/MS detection is a significant advantage, especially for complex matrices like urine.[1]
Matrix Effect Less susceptible to signal suppression or enhancement compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from co-eluting matrix components, potentially leading to underestimation of analyte concentration.[1]The use of an internal standard, particularly an isotopically labeled one, is crucial in LC-MS/MS to compensate for matrix effects.[1]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are outlined below. These represent typical experimental conditions and may require optimization based on specific laboratory instrumentation and sample characteristics.

HPLC-UV Method

This protocol is based on a method developed for the determination of mandelic acid in urine samples.[2]

  • Sample Preparation:

    • A procedure involving microextraction by packed sorbent (MEPS) with a molecularly imprinted polymer (MIP) can be used for selective extraction of mandelic acid from urine samples.[2]

    • Parameters to optimize include sample pH, number of extraction cycles, sample volume, and the type and volume of washing and elution solvents.[2]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column is commonly used.[3][5]

    • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typical. For instance, methanol and 10 mmol/L phosphate buffer at pH 2.5 (65:35, v/v).[5]

    • Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is often employed.[5]

    • Detection Wavelength: UV detection is typically set at around 210-225 nm.[6][7][8]

LC-MS/MS Method

This protocol is based on a method for the quantification of mandelic acid in urine.[1][4]

  • Sample Preparation:

    • Urine samples can be prepared by a simple dilution step. For example, diluting 200 µL of urine with 0.80 mL of pure water.[4]

    • The diluted sample is then filtered through a 0.22 µm filter membrane before injection.[4]

    • An isotopically labeled internal standard (e.g., mandelic acid-d5) should be added to the sample to correct for matrix effects and variations in instrument response.[1]

  • Liquid Chromatography:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using two mobile phases is typical. For example, Phase A: 0.2% formic acid in water, and Phase B: 0.2% formic acid in methanol.[1]

    • Flow Rate: A flow rate of around 500 µL/min is often used.[1]

  • Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI in negative ion mode is typically used for mandelic acid.

    • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions are monitored for the analyte and the internal standard. For mandelic acid, a common transition is m/z 151 -> 107.[1]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC-UV and LC-MS/MS.

G cluster_prep Method Development & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Conclusion dev_hplc Develop & Validate HPLC-UV Method select_samples Select Representative Study Samples dev_hplc->select_samples dev_lcms Develop & Validate LC-MS/MS Method dev_lcms->select_samples analyze_hplc Analyze Samples with HPLC-UV select_samples->analyze_hplc analyze_lcms Analyze Samples with LC-MS/MS select_samples->analyze_lcms data_comparison Compare Quantitative Results (e.g., Bland-Altman plot, regression) analyze_hplc->data_comparison analyze_lcms->data_comparison conclusion Assess Agreement & Determine Method Interchangeability data_comparison->conclusion

Caption: Workflow for cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are robust techniques for the quantification of mandelic acid. The choice of method should be guided by the specific requirements of the study.

  • HPLC-UV is a cost-effective and widely available technique suitable for applications where high sensitivity is not a primary concern and the sample matrix is relatively clean. However, its lower specificity can be a limitation, potentially leading to inaccurate results in complex biological matrices.[1]

  • LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification and for analyzing mandelic acid in complex samples like urine where matrix interferences are a concern.[1] The critical need to address and compensate for matrix effects, typically by using an isotopically labeled internal standard, is a key consideration for this technique.[1]

For regulated bioanalysis and clinical studies where accuracy and reliability are paramount, the higher specificity and sensitivity of LC-MS/MS often make it the preferred method. Cross-validation between the two methods is recommended when transitioning from one platform to another to ensure consistency of results.

References

A Comparative Guide to Inter-Laboratory Quantification of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections detail the performance characteristics of commonly employed analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography (GC). Experimental protocols for these methods are also provided to support methodological evaluation and implementation.

Quantitative Performance Data

The performance of an analytical method is determined by several key parameters. The table below summarizes the reported quantitative data for mandelic acid quantification using various analytical techniques, allowing for a direct comparison of their capabilities.

Analytical MethodMatrixLinearity Range (µg/mL)Accuracy (%)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)Citation
HPLC-MS/MSUrine0.075 - 50>82<110.020.075[1][2]
HPLC-UVUrine0.2 - 20-8.4 to -11.13.6 - 5.10.060.2[3]
HPLC-UV (derivatization)Urine5 - 20091.9 - 94.20.7 - 7.715[4]
GC-FIDUrineN/AN/A<7.55 - 8N/A[5]
GC-ECD (derivatization)UrineN/AN/A<5.81N/A[5]
SpectrophotometryOintments100 - 1500N/A0.73 - 0.96N/AN/A[6]

N/A: Not Available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are summaries of experimental protocols for the key methods cited in this guide.

1. HPLC-MS/MS for Mandelic Acid in Urine [1][2]

  • Sample Preparation: Urine samples are subjected to isotopic dilution.

  • Chromatography: High-Performance Liquid Chromatography is used for separation.

  • Detection: Mass Spectrometry/Mass Spectrometry (MS/MS) is employed for detection and quantification. The use of an internal standard is crucial to compensate for matrix effects.

  • Significance: This method offers high specificity and sensitivity, but it is noted that the urinary matrix can cause underestimation if not correctly compensated for.

2. HPLC-UV with Microextraction by Packed Sorbent (MEPS) [3]

  • Sample Preparation: A selective and rapid sample preparation is performed using Molecularly Imprinted Polymer in Microextraction by Packed Sorbent (MIMEPS). This involves optimizing sample pH, extraction cycles, sample volume, and washing/elution solvents.

  • Chromatography: HPLC is used for separation.

  • Detection: Ultraviolet (UV) detection is used for quantification.

  • Significance: This method is highlighted as being fast, user-friendly, and environmentally friendly, with a sample preparation time of about 5 minutes.

3. HPLC-UV with Pre-column Derivatization [4]

  • Sample Preparation: Mandelic acid is extracted from acidified urine with ethyl acetate (B1210297) and then derivatized with S-(-)-1-(1-naphthyl) ethylamine.

  • Chromatography: Reversed-phase HPLC is performed on a C18 column.

  • Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 2.5) is used.

  • Detection: UV detection is set at a wavelength of 254 nm.

  • Significance: This method allows for the simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid.

4. Gas Chromatography (GC) for Mandelic Acid Enantiomers in Urine [5]

  • Sample Preparation: The enantiomers of mandelic acid are derivatized with isopropanol (B130326) to form their corresponding isopropyl esters. For Electron-Capture Detection (ECD), a subsequent derivatization of the hydroxyl group with pentafluoropropionic anhydride (B1165640) is performed.

  • Chromatography: A chiral column (CP Chirasil-Dex-CB) is used for the stereospecific separation.

  • Detection: Flame Ionization Detection (FID) or Electron-Capture Detection (ECD) can be used.

  • Significance: This method is sensitive and stereospecific for the analysis of R- and S-enantiomers of mandelic acid.

Visualizing the Inter-Laboratory Comparison Workflow

To ensure consistency and reliability of results across different laboratories, a well-defined workflow for an inter-laboratory comparison is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Comparison_Workflow A Study Design & Protocol Development B Preparation & Distribution of Homogenized Samples A->B Standardized Protocol C Sample Analysis by Participating Laboratories B->C Identical Samples D Data Submission to Coordinating Body C->D Analytical Results E Statistical Analysis of Results (e.g., Z-scores) D->E Data Compilation F Issuance of Performance Report E->F Performance Evaluation G Identification of Discrepancies & Corrective Actions F->G Feedback to Labs G->C Method Improvement

Caption: A generalized workflow for an inter-laboratory comparison study.

This guide provides a foundational comparison for the quantification of mandelic acid. For the most rigorous applications, it is recommended that individual laboratories perform their own method validation studies to ensure the chosen method meets their specific performance requirements.

References

A Head-to-Head Comparison: Mandelic Acid-d5 vs. Homologous Internal Standards for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mandelic acid is critical in various applications, from monitoring occupational exposure to styrene (B11656) to its use as a chiral building block in pharmaceutical synthesis. In gas chromatography-mass spectrometry (GC-MS), the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison between the use of a deuterated internal standard, Mandelic acid-d5, and homologous internal standards for the GC-MS analysis of mandelic acid.

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, derivatization yield, and instrument response. The two main types of internal standards used for this purpose are stable isotope-labeled (e.g., deuterated) and homologous compounds.

Performance Comparison: Deuterated vs. Homologous Internal Standards

A direct comparative study on the GC-MS determination of mandelic acid in blood plasma found that while both deuterated and homologous internal standards can be used, the deuterated standard offers superior stability.[1] The study noted that the trimethylsilyl (B98337) (TMSi)-ester ether derivative of the homologous internal standard, 2-phenyllactic acid, was less stable than the corresponding derivative of deuterated mandelic acid.[1] This instability can lead to decreased precision and accuracy in quantitative analysis.

Deuterated internal standards, such as Mandelic acid-d5, are considered the gold standard for mass spectrometry-based quantification.[2] They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization and fragmentation patterns, which effectively corrects for matrix effects and variations in instrument response.[3][4][5][6][7] Homologous internal standards are structurally similar compounds with a different chemical formula, which can be a viable alternative when a deuterated standard is unavailable or cost-prohibitive. However, their chromatographic and mass spectrometric behavior may not perfectly match that of the analyte, potentially leading to less accurate correction.

The following table summarizes the expected performance characteristics based on the available literature and general principles of internal standardization in GC-MS.

Performance MetricMandelic acid-d5 (Deuterated IS)Homologous IS (e.g., 2-Phenyllactic acid)
Co-elution with Analyte Nearly identical retention time, ensuring simultaneous analysis and effective matrix effect compensation.Similar but not identical retention time. May not perfectly compensate for matrix effects at the exact retention time of the analyte.
Correction for Matrix Effects Excellent. Compensates for signal suppression or enhancement caused by co-eluting matrix components.[8][9][10]Good, but may be less effective than a deuterated standard if the matrix effect is highly specific to the analyte's retention time.
Correction for Sample Preparation Variability Excellent. Behaves almost identically to the analyte during extraction, derivatization, and other sample handling steps.Good. Structural similarity leads to similar behavior, but differences in polarity and reactivity can result in variations.
Stability of Derivatives The TMSi-ester ether derivative is stable under typical GC-MS conditions.[1]The TMSi-ester ether derivative of 2-phenyllactic acid is reported to be less stable.[1] This can lead to analyte loss and impact reproducibility.
Accuracy and Precision Generally provides higher accuracy and precision due to more effective correction for analytical variability.Can provide acceptable accuracy and precision, but may be lower than that achieved with a deuterated standard, especially in complex matrices.
Commercial Availability and Cost Readily available from various chemical suppliers, but typically more expensive.May be more readily available and less expensive.

Experimental Protocols

A robust and reliable GC-MS method is crucial for the accurate quantification of mandelic acid. The following is a representative experimental protocol based on methods described in the literature.[11][12][13]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add a known amount of the internal standard (Mandelic acid-d5 or a homologous standard).

  • Acidify the sample with an appropriate acid (e.g., HCl).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete formation of the trimethylsilyl derivatives of the hydroxyl and carboxyl groups of mandelic acid and the internal standard.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), ramp up to a final temperature of 250-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor: Select characteristic ions for both mandelic acid-TMS derivative and the internal standard-TMS derivative.

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biological context of mandelic acid, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Mandelic acid-d5 or Homologous) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of TMS Reagent (e.g., BSTFA) Evaporation->Derivatization Incubation Incubation Derivatization->Incubation GC_Injection GC Injection Incubation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of mandelic acid.

Mandelic acid is a key metabolite of styrene, an industrial chemical. Understanding its metabolic pathway is crucial for toxicological studies and occupational health monitoring.

Mandelic_Acid_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide Cytochrome P450 Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid Styrene_Glycol->Mandelic_Acid Dehydrogenase Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Dehydrogenase

Caption: Metabolic pathway of styrene to mandelic acid.

Conclusion

For the quantitative analysis of mandelic acid by GC-MS, the use of a deuterated internal standard, Mandelic acid-d5, is strongly recommended. Its near-identical chemical and physical properties to the analyte ensure the most accurate correction for analytical variability, including matrix effects and inconsistencies in sample preparation. While a homologous internal standard like 2-phenyllactic acid can be a more economical alternative, its lower derivative stability poses a risk to the reliability of the results. The choice of internal standard should be guided by the specific requirements of the study, with a preference for deuterated standards in methods requiring high accuracy and precision, particularly in complex biological matrices.

References

The Analytical Edge: Evaluating Mandelic Acid-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of mandelic acid in biological matrices, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Mandelic acid-d5 against alternative internal standards, supported by experimental data, to inform the selection of the most suitable analytical approach.

Mandelic acid is a key biomarker for exposure to styrene (B11656) and ethylbenzene, making its accurate measurement in biological fluids such as urine and plasma critical for toxicological and pharmacokinetic studies. The complexity of these biological matrices necessitates the use of an internal standard to correct for variations in sample preparation, instrument response, and matrix effects. Stable isotope-labeled (SIL) internal standards, such as Mandelic acid-d5, are often considered the gold standard. This guide delves into the performance of Mandelic acid-d5 and compares it with other commonly used internal standards.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Here, we compare the performance of Mandelic acid-d5 with a homologous internal standard (2-phenyllactic acid) and a structural analog (o-methyl hippuric acid). While direct comparative data for ¹³C-labeled mandelic acid is not extensively available in the reviewed literature, its theoretical advantages are also discussed.

Internal StandardAnalyteMatrixMethodRecovery (%)Precision (%RSD)Matrix EffectLimit of Quantification (LOQ)Reference
Mandelic acid-d5 Mandelic AcidUrineHPLC-MS/MSNot explicitly stated, but method accuracy was >82%[1]<11%[1]Effectively compensates for strong matrix effects[1]0.075 mg/L[1][1]
Mandelic acid-d5 Mandelic AcidPlasmaGC-MSNot specifiedNot specifiedNot specifiedNot specified[2]
2-Phenyllactic acid Mandelic AcidPlasmaGC-MSNot specifiedNot specifiedNot specifiedNot specified[2]
o-Methyl hippuric acid Mandelic AcidUrineHPLC-UV96% (for Mandelic Acid)<11% (between-day)[3]Not addressed5 mg/L[3]

Key Observations:

  • Mandelic acid-d5 (Deuterated) : As a stable isotope-labeled internal standard, Mandelic acid-d5 is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization effects in mass spectrometry. This is particularly crucial in complex matrices like urine, where significant matrix effects can lead to inaccurate quantification.[1] One study highlighted that the use of a deuterated internal standard was essential for achieving reliable results in HPLC-MS/MS analysis of mandelic acid in urine due to a very strong matrix effect.[1] In a GC-MS application for plasma analysis, Mandelic acid-d5 was found to be more stable during derivatization compared to a homologous internal standard, 2-phenyllactic acid.[2]

  • ¹³C-Mandelic acid (Carbon-13 Labeled) : While specific experimental data comparing ¹³C-mandelic acid to Mandelic acid-d5 was not found in the reviewed literature, the principles of bioanalysis suggest it would be a superior internal standard. ¹³C-labeling results in a slightly higher mass shift, which can be advantageous in mass spectrometry. More importantly, the carbon-carbon bonds are more stable than carbon-deuterium bonds, eliminating the theoretical possibility of isotopic exchange. Furthermore, ¹³C-labeled standards are less likely to exhibit chromatographic shifts (isotope effect) compared to their deuterated counterparts, ensuring perfect co-elution with the analyte.

  • 2-Phenyllactic acid (Homologous) : This compound has a similar chemical structure to mandelic acid. However, a study using GC-MS found that its trimethylsilyl (B98337) (TMS) derivative was less stable than that of deuterated mandelic acid.[2] This instability can lead to variability and compromise the accuracy of the results.

  • o-Methyl hippuric acid (Structural Analog) : This internal standard has been used in HPLC-UV methods for mandelic acid determination.[3] While it can correct for some variability in sample preparation and injection volume, its different chemical structure means it will not behave identically to mandelic acid during chromatography and, more critically, will not compensate for specific matrix effects in mass spectrometry. The reported recovery of 96% for mandelic acid in this method was high, but the use of a non-isotopic internal standard in a complex matrix with a less selective detector like UV can be a limitation.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols for the analysis of mandelic acid in different biological matrices using Mandelic acid-d5 as an internal standard.

Analysis of Mandelic Acid in Human Urine by HPLC-MS/MS

This method highlights the importance of isotopic dilution for accurate quantification in a complex matrix.

  • Sample Preparation :

    • Dilute 10 mL of urine with 10 mL of 2% acetic acid.

    • Spike with 100 µL of a 10 mg/L Mandelic acid-d5 internal standard solution.

    • Filter the sample through a 0.2 µm syringe filter.[1]

  • Chromatographic Conditions :

    • System : HPLC system coupled with a triple quadrupole mass spectrometer.

    • Column : C18 analytical column (e.g., Kinetex 2.6 µm C-18).

    • Mobile Phase : A gradient of water and methanol, both containing 0.2% formic acid.

    • Flow Rate : 500 µL/min.

  • Mass Spectrometry Conditions :

    • Ionization : Electrospray Ionization (ESI) in negative mode.

    • Detection : Multiple Reaction Monitoring (MRM).

    • Transitions :

      • Mandelic Acid: m/z 151 -> 107

      • Mandelic acid-d5: m/z 156 -> 111

Analysis of Mandelic Acid in Human Plasma by GC-MS

This protocol involves derivatization to make the analyte volatile for gas chromatography.

  • Sample Preparation :

    • To a plasma sample, add the deuterated internal standard (Mandelic acid-d5).

    • Perform an extraction with an organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic layer to dryness.

    • Derivatize the residue to form trimethylsilyl (TMS) ethers/esters using a suitable reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[2]

  • Gas Chromatography Conditions :

    • System : Gas chromatograph coupled to a mass spectrometer.

    • Column : A non-polar or semi-polar capillary column suitable for TMS derivatives.

    • Carrier Gas : Helium.

    • Temperature Program : An appropriate temperature gradient to separate the analyte from matrix components.

  • Mass Spectrometry Conditions :

    • Ionization : Electron Ionization (EI).

    • Detection : Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of mandelic acid and Mandelic acid-d5.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the rationale for internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing start Biological Matrix (Urine/Plasma) add_is Spike with Mandelic acid-d5 start->add_is extraction Extraction (e.g., LLE, SPE, or Dilution) add_is->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization chromatography Chromatographic Separation (HPLC or GC) extraction->chromatography derivatization->chromatography ms_detection Mass Spectrometric Detection (MS/MS) chromatography->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification result Final Concentration quantification->result

Caption: Experimental workflow for the bioanalysis of mandelic acid.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_comparison Internal Standard Comparison prop1 Identical Physicochemical Properties to Analyte d5 Mandelic acid-d5 (Deuterated SIL) prop1->d5 Fulfilled c13 ¹³C-Mandelic acid (¹³C-labeled SIL) (Theoretically Superior) prop1->c13 Fulfilled homologous Homologous IS (e.g., 2-Phenyllactic acid) prop1->homologous Similar analog Structural Analog IS (e.g., o-Methyl hippuric acid) prop1->analog Different prop2 Co-elution with Analyte prop2->d5 Fulfilled (Best with ¹³C) prop2->c13 Fulfilled (Best with ¹³C) prop2->homologous Different Rt prop2->analog Different Rt prop3 Experiences Same Matrix Effects prop3->d5 Fulfilled prop3->c13 Fulfilled prop3->homologous Partial Compensation prop3->analog No Compensation for Analyte-Specific Effects prop4 High Stability prop4->d5 High prop4->c13 High prop4->homologous Can be lower prop4->analog Variable

Caption: Logical comparison of internal standard types.

References

A Comparative Guide to Mandelic Acid-d5 Based Quantification: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of mandelic acid, with a focus on the use of mandelic acid-d5 as an internal standard. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic dilution is compared against alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, particularly in the context of drug development and clinical research.

Performance Comparison of Analytical Methods

The choice of an analytical method for mandelic acid quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance characteristics of different methods.

Table 1: LC-MS/MS with Mandelic Acid-d5 Internal Standard

ParameterReported ValueReference
Linearity (Range)5 - 100 ng/mL[1]
Correlation Coefficient (R²)> 0.999[1]
Limit of Detection (LOD)0.02 mg/L (~20 ng/mL)
Limit of Quantification (LOQ)0.075 mg/L (~75 ng/mL)

Table 2: Alternative Analytical Methods

MethodLinearity (Range)Correlation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV 0.2 - 20 µg/mL0.99940.06 µg/mL0.2 µg/mL[2]
GC-MS 1.25 - 160 µg/mLNot ReportedNot Reported1.25 µg/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of mandelic acid using LC-MS/MS with mandelic acid-d5, HPLC-UV, and GC-MS.

LC-MS/MS with Mandelic Acid-d5 Internal Standard

This method utilizes the principle of isotopic dilution for accurate and precise quantification, especially in complex biological matrices like urine.

a) Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Filter the urine through a 0.22 µm syringe filter.

  • Take a 200 µL aliquot of the filtered urine.

  • Add a known concentration of mandelic acid-d5 internal standard solution.

  • Dilute the sample with 0.80 mL of pure water.

  • Inject 2 µL of the final solution into the LC-MS/MS system.[1]

b) Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is common.

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is generally employed.

c) Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for mandelic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Mandelic Acid: Specific precursor to product ion transition is monitored.

    • Mandelic Acid-d5: A corresponding mass shift in the precursor and/or product ion is monitored.

HPLC-UV Method

This method is a cost-effective alternative to LC-MS/MS but may have lower sensitivity and selectivity.

a) Sample Preparation:

  • Urine samples are subjected to a microextraction by packed sorbent (MEPS) procedure for cleanup and pre-concentration.[2]

b) Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol (B129727) and a phosphate (B84403) buffer at a specific pH.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm.

GC-MS Method

This method often requires derivatization to increase the volatility of mandelic acid.

a) Sample Preparation:

  • Extraction of mandelic acid from the sample matrix (e.g., urine) using a suitable organic solvent.

  • Evaporation of the solvent to dryness.

  • Derivatization of the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to form a volatile derivative.

  • Reconstitution of the derivatized sample in a suitable solvent for injection.

b) Chromatographic Conditions:

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.

c) Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Urine) Spiking Spiking with Mandelic Acid-d5 SampleCollection->Spiking Dilution Dilution Spiking->Dilution Filtration Filtration Dilution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for mandelic acid quantification using LC-MS/MS with a deuterated internal standard.

method_comparison cluster_lcmsms LC-MS/MS with Mandelic Acid-d5 cluster_hplcuv HPLC-UV cluster_gcms GC-MS High Sensitivity High Sensitivity High Selectivity High Selectivity Matrix Effect Compensation Matrix Effect Compensation Higher Cost & Complexity Higher Cost & Complexity Lower Sensitivity Lower Sensitivity Prone to Interferences Prone to Interferences Cost-Effective Cost-Effective Simpler Operation Simpler Operation Good Sensitivity Good Sensitivity Requires Derivatization Requires Derivatization Suitable for Volatile Analytes Suitable for Volatile Analytes Potential for Thermal Degradation Potential for Thermal Degradation

Caption: Logical comparison of analytical methods for mandelic acid quantification.

References

Mandelic Acid-d5: A Comparative Guide to Limits of Detection and Quantification in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mandelic Acid-d5 as an Internal Standard for Quantitative Analysis.

This guide provides a detailed comparison of the analytical performance of Mandelic acid-d5 as a stable isotope-labeled internal standard in the quantification of mandelic acid. The focus is on the limit of detection (LOD) and limit of quantification (LOQ), crucial parameters for determining the sensitivity and reliability of analytical methods. This document includes supporting experimental data, detailed methodologies, and logical workflow diagrams to assist researchers in making informed decisions for their analytical needs.

Performance of Mandelic Acid-d5 in Quantitative Analysis

Mandelic acid-d5 is a widely used internal standard for the accurate quantification of mandelic acid in biological matrices by isotope dilution mass spectrometry. Its use is critical in compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results.

A key study by Paci et al. provides performance data for an HPLC-MS/MS method for the determination of mandelic acid in urine using Mandelic acid-d5 as the internal standard. The LOD and LOQ for mandelic acid achieved with this method are summarized in the table below.

AnalyteInternal StandardMatrixMethodLOD (mg/L)LOQ (mg/L)
Mandelic AcidMandelic acid-d5UrineHPLC-MS/MS0.020.075

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Mandelic Acid using Mandelic acid-d5 as an Internal Standard.

Alternative Stable Isotope-Labeled Standards

While Mandelic acid-d5 is a commonly employed internal standard, other stable isotope-labeled analogs of mandelic acid are commercially available. These include compounds with varying degrees of deuterium (B1214612) substitution (e.g., Mandelic acid-d3, Mandelic acid-d8) and carbon-13 labeling (e.g., Mandelic acid-¹³C₆).

However, a comprehensive review of the scientific literature reveals a lack of published studies that directly compare the performance of these alternative standards against Mandelic acid-d5 in specific analytical applications. Therefore, while these alternatives exist, their relative performance characteristics, such as their impact on achieving lower LOD and LOQ for mandelic acid, have not been formally documented in comparative studies. The choice of a specific labeled standard may depend on factors such as commercial availability, cost, and the specific requirements of the analytical method.

Experimental Protocol: Quantification of Mandelic Acid in Urine using HPLC-MS/MS with Mandelic acid-d5

The following protocol is based on the methodology described by Paci et al. for the determination of mandelic acid in urine.

1. Sample Preparation:

  • Take a 10 mL aliquot of a urine sample.

  • Dilute the sample with 10 mL of 2% acetic acid.

  • Spike the diluted sample with 100 µL of a 10 mg/L solution of Mandelic acid-d5 (and Phenylglyoxylic acid-d5 if PGA is also being analyzed).

  • Filter the sample through a 0.2 µm syringe filter.

2. HPLC-MS/MS Analysis:

  • Inject 20 µL of the prepared sample into the HPLC-MS/MS system.

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of two phases, for example:

      • Phase A: Water with a suitable modifier (e.g., 0.2% formic acid).

      • Phase B: Organic solvent (e.g., methanol (B129727) or acetonitrile) with the same modifier.

    • Flow Rate: A typical analytical flow rate (e.g., 500 µL/min).

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mandelic Acid: Monitor the transition of the precursor ion to a specific product ion.

      • Mandelic acid-d5: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 155.9 → 112.0).

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the mandelic acid to the peak area of the Mandelic acid-d5 internal standard against the concentration of the calibration standards.

  • Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for Mandelic Acid Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample Aliquot dilution Dilution with Acetic Acid urine_sample->dilution spiking Spiking with Mandelic acid-d5 dilution->spiking filtration Filtration spiking->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection (MRM) hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification of Mandelic Acid ratio_calc->quantification calibration->quantification

Figure 1. Experimental workflow for the quantification of mandelic acid in urine.

Metabolic Pathway of Mandelic Acid

Mandelic acid is a metabolite of styrene (B11656) and ethylbenzene. Understanding its metabolic pathway is crucial for interpreting biomonitoring data.

Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide Ethylbenzene Ethylbenzene Ethylbenzene->Styrene Mandelic_Acid Mandelic Acid Styrene_Oxide->Mandelic_Acid Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Benzoic_Acid Benzoic Acid Phenylglyoxylic_Acid->Benzoic_Acid Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid

Figure 2. Simplified metabolic pathway of styrene to mandelic acid and subsequent metabolites.

The Gold Standard for Accuracy: Why Mandelic Acid-d5 Excels in Complex Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, achieving accurate and reproducible quantification of target analytes in complex matrices such as plasma and urine is paramount. For researchers, scientists, and drug development professionals engaged in the analysis of Mandelic Acid, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison, supported by experimental data, to illustrate the superior specificity and performance of Mandelic Acid-d5, a stable isotope-labeled (SIL) internal standard, over other alternatives.

The core challenge in complex sample analysis lies in mitigating the impact of matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results. An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing reliable correction. Due to its identical chemical structure and physicochemical properties to the native analyte, Mandelic Acid-d5 serves as the gold standard for this purpose.

Performance Data: A Clear Advantage for Mandelic Acid-d5

The superiority of a deuterated internal standard is evident in the validation data from analytical methods. Below is a summary of performance data from a validated HPLC-MS/MS method for the quantification of Mandelic Acid in human urine using Mandelic Acid-d5 as the internal standard. For comparison, expected performance characteristics of a hypothetical analysis using a homologous internal standard (e.g., 2-phenyllactic acid) are included, based on general observations in bioanalytical chemistry.

Performance ParameterMandelic Acid-d5 (Stable Isotope Labeled IS)Homologous IS (e.g., 2-Phenyllactic Acid)
Specificity Very High: Co-elutes with Mandelic Acid, effectively compensating for matrix effects.[1]Moderate to Low: Different retention time and potential for differential matrix effects.
Accuracy (% Recovery) 82% - 114.8%[1]Potentially lower and more variable due to differential matrix effects.
Precision (%RSD) < 11% (intra- and inter-day)[1]Likely higher %RSD due to less effective correction for variability.
Linearity (r²) > 0.998[1]May be more challenging to achieve a high correlation coefficient.
Limit of Detection (LOD) 0.02 mg/L[1]Potentially higher due to increased baseline noise from matrix interference.
Lower Limit of Quantification (LLOQ) 0.075 mg/L[1]Potentially higher and less reliable.
Matrix Effect Effectively compensated.[1]Significant and variable, leading to ion suppression or enhancement.
Stability High: Chemically identical to the analyte.May exhibit different stability during sample processing.[2]

The Rationale for Superiority: A Logical Overview

The enhanced specificity of Mandelic Acid-d5 stems from fundamental principles of analytical chemistry. The following diagram illustrates the logical relationship between the choice of internal standard and the reliability of the analytical results.

G cluster_0 Choice of Internal Standard cluster_1 Physicochemical Properties cluster_2 Analytical Behavior cluster_3 Resulting Data Quality Mandelic Acid-d5 Mandelic Acid-d5 Identical to Analyte Identical to Analyte Mandelic Acid-d5->Identical to Analyte leads to Homologous IS Homologous IS Similar but Different Similar but Different Homologous IS->Similar but Different leads to Co-elution with Analyte Co-elution with Analyte Identical to Analyte->Co-elution with Analyte results in Similar Extraction & Ionization Similar Extraction & Ionization Identical to Analyte->Similar Extraction & Ionization results in Differential Matrix Effects Differential Matrix Effects Similar but Different->Differential Matrix Effects can result in Variable Extraction & Ionization Variable Extraction & Ionization Similar but Different->Variable Extraction & Ionization can result in High Specificity & Accuracy High Specificity & Accuracy Co-elution with Analyte->High Specificity & Accuracy ensures Low Specificity & Inaccuracy Low Specificity & Inaccuracy Differential Matrix Effects->Low Specificity & Inaccuracy leads to Similar Extraction & Ionization->High Specificity & Accuracy ensures Variable Extraction & Ionization->Low Specificity & Inaccuracy leads to G Sample Collection Sample Collection Spiking with IS Spiking with IS Sample Collection->Spiking with IS (e.g., Urine, Plasma) Sample Preparation Sample Preparation Spiking with IS->Sample Preparation (Mandelic Acid-d5) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis (e.g., Dilution, Filtration) Data Processing Data Processing LC-MS/MS Analysis->Data Processing (MRM Detection) Quantification Quantification Data Processing->Quantification (Peak Area Ratio)

References

Safety Operating Guide

Proper Disposal of Mandelic Acid-2,3,4,5,6-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe and compliant disposal of Mandelic acid-2,3,4,5,6-d5, ensuring the protection of personnel and the environment. While specific regulations for deuterated compounds are not common, the disposal of this compound should be handled with the same precautions as its non-deuterated counterpart, based on its chemical and physical properties.

Immediate Safety and Handling Precautions

Mandelic acid is a combustible solid that can emit corrosive and toxic fumes upon decomposition. Therefore, it is imperative to handle this compound in a well-ventilated area, away from ignition sources. When handling this compound, always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust, as fine particles can form explosive mixtures with air.

Summary of Key Hazard and Disposal Information

Hazard ClassificationPersonal Protective Equipment (PPE)Primary Disposal MethodSecondary Disposal Method
Skin IrritantChemical-resistant gloves, Lab coatLicensed Waste Disposal CompanyIncineration with a combustible solvent
Eye IrritantSafety goggles or face shield
Combustible Solid

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for its disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: this compound waste should be classified as a non-halogenated organic solid.

  • Segregate: Do not mix this compound waste with other waste streams, particularly oxidizing agents, bases, or strong reducing agents, to prevent hazardous reactions.[1] It should be collected in a dedicated, properly labeled waste container.

Step 2: Containerization and Labeling

  • Container Selection: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Combustible," "Irritant").

Step 3: On-Site Accumulation

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Closure: Keep the container tightly closed except when adding waste.

Step 4: Disposal Arrangement

  • Licensed Waste Disposal: The primary and recommended method of disposal is to arrange for pickup by a licensed hazardous waste disposal company.[2]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel in a facility equipped for such procedures.

Step 5: Spill Management

  • Minor Spills: In the event of a small spill, remove all ignition sources. Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust. Place the spilled material into a labeled container for disposal.

  • Major Spills: For larger spills, evacuate the area and alert emergency responders.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated segregate Segregate from incompatible materials is_contaminated->segregate Yes containerize Place in a labeled, compatible waste container is_contaminated->containerize No segregate->containerize storage Store in a designated satellite accumulation area containerize->storage disposal_decision Select Disposal Method storage->disposal_decision licensed_vendor Arrange for pickup by a licensed waste disposal vendor disposal_decision->licensed_vendor Preferred Method incineration Incinerate with a combustible solvent disposal_decision->incineration Alternative Method (if permitted and equipped) end Disposal Complete licensed_vendor->end incineration->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and waste disposal procedures, as well as local, state, and federal regulations, before handling or disposing of any chemical waste.

References

Essential Safety and Operational Guide for Mandelic Acid-2,3,4,5,6-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling, use, and disposal of Mandelic acid-2,3,4,5,6-d5 in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the deuterated compound.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary: Hazard Classifications

Hazard StatementClassification
H315: Causes skin irritationSkin Corrosion/Irritation
H318: Causes serious eye damageSerious Eye Damage
H335: May cause respiratory irritationSTOT - SE

Source: S D Fine-Chem Limited Safety Data Sheet for Mandelic Acid[1]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a full-face shield are mandatory to prevent eye contact.[2][3]
Skin Protection Wear nitrile or other impervious gloves.[2] A standard laboratory coat should be worn.[2]
Respiratory Protection Generally not required for laboratory operations if work is conducted in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator should be used.[3][4]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available for accurate weighing.

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • An emergency eye wash station should be readily accessible.[2]

2. Handling the Compound:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, which could compromise the deuterated standard.

  • Minimize the generation of dust during handling.[3]

  • Wash hands thoroughly after handling the compound, even after removing gloves.[2]

3. Solution Preparation (if applicable):

  • If preparing a stock solution, methanol (B129727) is a common solvent.[5]

  • Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange, thus affecting the isotopic purity of the compound.[5]

  • Use a Class A volumetric flask for accurate solution preparation.

Storage and Stability

Proper storage is critical to maintain the integrity of the deuterated compound.

Storage ConditionRecommendation
Temperature For long-term storage, -20°C is often recommended. For shorter-term storage in solution (e.g., in methanol), 4°C is common.[5] Always refer to the manufacturer's specific recommendations.
Light Protection Store in amber vials or in the dark to prevent photodegradation.[5]
Atmosphere To prevent oxidation, consider storing under an inert atmosphere such as nitrogen or argon.[5]
Container Use tightly sealed containers to prevent contamination and moisture uptake.[3]
Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated gloves, weigh boats) and solutions in a designated, properly labeled hazardous waste container.

  • The container should be clearly marked as "Hazardous Waste" and list the chemical contents.

2. Neutralization of Acidic Waste (for non-deuterated mandelic acid):

  • For small quantities (≤25 mL) of non-deuterated mandelic acid solutions, neutralization can be performed.[6]

  • Slowly add the acidic solution to a larger volume of a basic solution (e.g., sodium bicarbonate in water) with stirring.[6]

  • Ensure the final pH is between 5 and 9 before flushing to the sanitary sewer with copious amounts of water.[6]

  • Note: Due to the deuterated nature of the compound, it is recommended to dispose of it through a certified hazardous waste management service to avoid environmental contamination with isotopic material.

3. Final Disposal:

  • Arrange for pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.[7]

Emergency Procedures
IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if irritation develops.[3][4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[3]
Spill Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[4] Ensure the cleanup is performed by personnel wearing appropriate PPE.

Workflow Diagrams

The following diagrams illustrate the key processes for handling and disposing of this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_use Use in Experiment prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_equilibrate Equilibrate Container to Room Temp prep_workspace->handle_equilibrate handle_weigh Weigh Compound handle_equilibrate->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (if needed) handle_weigh->handle_dissolve use_experiment Conduct Experiment handle_dissolve->use_experiment storage_conditions Store at Recommended Temperature in Dark use_experiment->storage_conditions Store remaining material

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_container Waste Container cluster_disposal Final Disposal collect_solid Collect Solid Waste container_label Label Hazardous Waste Container collect_solid->container_label collect_liquid Collect Liquid Waste collect_liquid->container_label disposal_pickup Arrange for EHS Pickup container_label->disposal_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.